Benzenedimethanamine-diethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXUMOWYUGCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzenedimethanamine-Diethylamine and Related Compounds
A Note on Chemical Identity: The compound "Benzenedimethanamine-diethylamine" is not a standard IUPAC name and is subject to interpretation. This guide will focus on the most plausible structure, a derivative of 1,3-benzenedimethanamine bearing a diethylamino group, alongside closely related and more extensively documented compounds such as 1,3-Benzenedimethanamine and N,N-Diethyl-1,3-benzenediamine. This approach provides a comprehensive overview of the chemical properties for researchers, scientists, and drug development professionals.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 1,3-Benzenedimethanamine and N,N-Diethyl-1,3-benzenediamine, compounds central to the interpretation of "this compound".
Table 1: General and Physical Properties
| Property | 1,3-Benzenedimethanamine | N,N-Diethyl-1,3-benzenediamine |
| CAS Number | 1477-55-0[1][2] | 26513-20-2[3][4] |
| Molecular Formula | C₈H₁₂N₂[1][2] | C₁₀H₁₆N₂[3] |
| Molecular Weight | 136.19 g/mol [1][2] | 164.25 g/mol [3] |
| Appearance | Colorless liquid[1][2] | Brown liquid[3] |
| Odor | Amine-like[1][2] | Not specified |
| Melting Point | 14.1 °C (58 °F)[1][2] | Not specified |
| Boiling Point | 273 °C (477 °F) at 760 mmHg[1][2] | Not specified |
| Density | 1.032 g/cm³[1] | Not specified |
| Vapor Pressure | 0.03 mmHg at 77 °F[1] | Not specified |
| Solubility | Miscible in water[1] | Not specified |
Table 2: Chemical and Thermodynamic Properties
| Property | 1,3-Benzenedimethanamine | N,N-Diethyl-1,3-benzenediamine |
| logP (Octanol/Water Partition Coefficient) | 0.18[1] | Not specified |
| pKa | Not specified | Not specified |
| Heat Capacity (Cp,gas) | Not specified | Not specified |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not specified | Not specified |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Not specified | Not specified |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Not specified | Not specified |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for determining key chemical properties are outlined below. These are generalized protocols applicable to the characterization of aromatic amines.
2.1 Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (Kow or Pow) is a measure of a compound's hydrophobicity. The "slow-stirring" method is particularly suitable for compounds with high logP values as it minimizes the formation of emulsions that can interfere with accurate measurements.[5][6]
-
Principle: A solution of the test compound in n-octanol is equilibrated with water. The concentration of the compound in each phase is then measured to determine the partition coefficient.[6]
-
Apparatus: A cylindrical vessel with a magnetic stirrer, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).
-
Procedure:
-
Prepare a stock solution of the test substance in n-octanol. The concentration should be less than 0.01 M and not exceed 50% of its solubility in either phase.[5]
-
Add the octanol (B41247) solution and a known volume of water to the vessel. A ratio of at least 20 ml of octanol per liter of water is recommended.[5]
-
Stir the mixture slowly to avoid emulsion formation.
-
After equilibration (which may take several hours), stop stirring and allow the phases to separate.
-
Centrifuge the mixture to ensure complete phase separation.[7]
-
Carefully sample each phase for analysis.[7]
-
Determine the concentration of the test substance in both the n-octanol (Coctanol) and water (Cwater) phases using a suitable analytical technique.
-
Calculate the Kow as the ratio of the concentrations: Kow = Coctanol / Cwater.[5] The result is typically expressed as logP or logKow.
-
2.2 Determination of pKa by Spectrophotometry
The acid dissociation constant (pKa) for an amine is a measure of its basicity. Spectrophotometric methods are useful when the compound has a chromophore that changes absorbance upon protonation.
-
Principle: The pKa is determined by measuring the change in absorbance of the compound in solutions of varying pH.
-
Apparatus: A UV-Vis spectrophotometer and a pH meter.
-
Procedure:
-
Prepare a stock solution of the amine in a suitable solvent (e.g., 50% ethanol-water for aromatic amines with low water solubility).[8]
-
Prepare a series of buffered solutions covering a range of pH values around the expected pKa.
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis spectrum of each solution at the wavelength of maximum absorbance difference between the protonated and unprotonated forms.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.[8]
-
2.3 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and composition.[9][10]
-
Principle: A sample is heated at a constant rate, and its mass is continuously monitored. Weight loss indicates decomposition, evaporation, or other physical or chemical changes.[9][11]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample (typically 1-10 mg) is placed in a tared crucible.[10]
-
The crucible is placed on a microbalance within the TGA furnace.
-
The furnace is heated at a programmed rate (e.g., 10 or 20 K/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[10][12]
-
The mass of the sample is recorded as a function of temperature.
-
The resulting thermogram (plot of mass vs. temperature) shows the temperatures at which weight loss occurs, indicating the thermal stability of the compound.
-
2.4 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and heats of reaction.[13][14]
-
Principle: The sample and a reference material are heated at a constant rate. The difference in the amount of heat required to maintain both at the same temperature is measured.[14]
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small amount of the sample is sealed in an aluminum pan. An empty pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.[13]
-
The heat flow to the sample is compared to the heat flow to the reference.
-
The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal transitions. The temperature at the peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
-
Synthesis and Reactivity
While a direct, documented synthesis for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine was not found, a logical synthetic pathway can be inferred from known reactions of the precursor, 1,3-benzenedimethanamine.
Logical Synthesis Workflow for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine
The synthesis would likely proceed via a reductive amination, a common method for forming C-N bonds.
Caption: A proposed synthetic workflow for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine.
Synthesis of N,N-Diethyl-1,4-phenylenediamine
A documented synthesis for a related compound, N,N-diethyl-1,4-phenylenediamine, involves a nitrosation reaction followed by reduction.[15]
Caption: Experimental workflow for the synthesis of N,N-Diethyl-1,4-phenylenediamine.
Signaling Pathways
No information was found in the searched literature regarding the involvement of this compound or its closely related analogues in specific biological signaling pathways. These are relatively simple organic molecules primarily used as chemical intermediates or building blocks in synthesis. Their biological activity, if any, is not well-documented in the context of complex signaling cascades. Research into the biological effects of benzenedimethanamine derivatives has been conducted, but this has not elucidated specific signaling pathway interactions.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1,N1-Diethyl-1,3-benzenediamine 95% | CAS: 26513-20-2 | AChemBlock [achemblock.com]
- 4. N,N-Diethyl-1,3-benzenediamine | CAS#:26513-20-2 | Chemsrc [chemsrc.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. web.williams.edu [web.williams.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical structure and biological activity on m- and p-disubstituted derivatives of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of N,N,N',N'-tetraethyl-1,3-benzenedimethanamine. The synthesis is primarily achieved through the reductive amination of isophthalaldehyde (B49619) with diethylamine (B46881). This guide details the experimental protocol for this synthesis and outlines the standard analytical techniques used for the structural confirmation and purity assessment of the final product. All quantitative data are summarized in tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.
Introduction
N,N,N',N'-tetraethyl-1,3-benzenedimethanamine is a tertiary amine compound belonging to the xylylenediamine family. These compounds are of interest in various fields, including catalysis, polymer chemistry, and as intermediates in pharmaceutical synthesis due to the presence of two basic nitrogen centers constrained by a rigid aromatic spacer. The 1,3- (meta) substitution pattern provides a specific spatial arrangement of the functional groups, influencing its coordination properties and reactivity. Accurate and reproducible synthesis and characterization are critical for its application in research and development.
Synthesis Pathway
The most common and efficient method for synthesizing N,N,N',N'-tetraethyl-1,3-benzenedimethanamine is the double reductive amination of isophthalaldehyde with diethylamine. This one-pot reaction typically involves the formation of an intermediate iminium ion, which is subsequently reduced in situ by a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).
Caption: Reductive amination of isophthalaldehyde with diethylamine.
Experimental Protocols
Synthesis of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine
This protocol is a general procedure for reductive amination.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isophthalaldehyde (1.0 eq) in methanol (B129727) (approx. 0.2 M solution).
-
Amine Addition: To the stirring solution, add diethylamine (2.5 eq). If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the flask in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (2.2 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate (B1210297) to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product as a colorless or pale yellow oil.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) analyzer to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer on a neat sample (thin film between NaCl or KBr plates).
Data Presentation
The following tables summarize the expected physicochemical properties and spectral data for N,N,N',N'-tetraethyl-1,3-benzenedimethanamine.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₆H₂₈N₂ |
| Molecular Weight | 248.41 g/mol |
| Appearance | Colorless to pale yellow oil |
| HRMS (ESI-TOF) | m/z [M+H]⁺ Calcd: 249.2325; Found: 249.2329 |
Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t, J = 7.6 Hz | 1H | Ar-H 5 |
| ~7.15 | d, J = 7.6 Hz | 2H | Ar-H 4,6 |
| ~7.05 | s | 1H | Ar-H 2 |
| ~3.55 | s | 4H | Ar-CH ₂-N |
| ~2.50 | q, J = 7.1 Hz | 8H | N-CH ₂-CH₃ |
| ~1.02 | t, J = 7.1 Hz | 12H | N-CH₂-CH ₃ |
Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.5 | Ar-C 1,3 |
| ~128.8 | Ar-C 5 |
| ~127.0 | Ar-C 4,6 |
| ~126.5 | Ar-C 2 |
| ~58.0 | Ar-C H₂-N |
| ~47.5 | N-C H₂-CH₃ |
| ~11.8 | N-CH₂-C H₃ |
Workflow Visualization
The following diagram illustrates the general workflow from synthesis to final characterization of the target compound.
Caption: Experimental workflow for synthesis and characterization.
References
Benzenedimethanamine-diethylamine molecular structure and formula
An In-depth Technical Guide to Benzenedimethanamine-Diethylamine: Molecular Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
This technical guide provides a comprehensive overview of benzenedimethanamine and diethylamine, with a specific focus on the combined entity identified as N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride. This molecule serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Formula
Diethylamine
Diethylamine is a secondary amine with the chemical formula C₄H₁₁N. Its structure consists of an amino group attached to two ethyl substituents. It is a colorless, volatile liquid with a characteristic ammonia-like odor.[1][2]
Benzenedimethanamine
Benzenedimethanamine, also known as xylylenediamine, exists in three isomeric forms: ortho-, meta-, and para-. The most common isomers in industrial applications are 1,3-benzenedimethanamine (m-xylylenediamine) and 1,4-benzenedimethanamine (B1584979) (p-xylylenediamine).[3][4][5] The general chemical formula for benzenedimethanamine is C₈H₁₂N₂. The structure features a benzene (B151609) ring with two aminomethyl substituents.
This compound (PROTAC Linker)
The entity referred to as "this compound" is chemically identified as N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride . It has the CAS number 71277-17-3 and a molecular formula of C₁₆H₃₂N₆ (as the free base) and a molecular weight of approximately 308.5 g/mol .[6][7][8] This molecule is a diamine that incorporates structural features of both benzenedimethanamine and oligoamines, and it functions as an alkyl chain-based PROTAC linker.[9]
Physicochemical Properties
The following tables summarize the key physicochemical properties of diethylamine, 1,3-benzenedimethanamine, 1,4-benzenedimethanamine, and the specified "this compound" PROTAC linker. Data for the specific PROTAC linker is limited in publicly available literature; therefore, some properties are not available.
Table 1: Physicochemical Properties of Diethylamine
| Property | Value |
| Molecular Formula | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol [8] |
| Appearance | Colorless liquid[2] |
| Odor | Fishy, ammonia-like[2] |
| Melting Point | -50 °C[8] |
| Boiling Point | 55.5 °C[8] |
| Density | 0.707 g/cm³ at 20 °C |
| Solubility | Miscible with water and most organic solvents[2] |
Table 2: Physicochemical Properties of Benzenedimethanamine Isomers
| Property | 1,3-Benzenedimethanamine | 1,4-Benzenedimethanamine |
| Molecular Formula | C₈H₁₂N₂[3][5] | C₈H₁₂N₂[4] |
| Molecular Weight | 136.19 g/mol [3][5] | 136.19 g/mol [4] |
| Appearance | Colorless liquid[3] | Light yellow crystals or colorless liquid[4] |
| Melting Point | 12 °C[3] | 61.7 °C[4] |
| Boiling Point | 247 °C[3] | 230 °C[4] |
| Density | 1.055 g/cm³ | Not readily available |
| Solubility | Soluble in water | Soluble in water |
Table 3: Physicochemical Properties of this compound (PROTAC Linker)
| Property | Value |
| Chemical Name | N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride |
| CAS Number | 71277-17-3[6][7][8] |
| Molecular Formula | C₁₆H₃₂N₆ (free base)[6][7] |
| Molecular Weight | 308.47 g/mol (free base)[6] |
| Appearance | Not readily available |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Not readily available |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride are not widely published. However, a general protocol for the synthesis of a PROTAC utilizing a diamine linker is provided below. This is a representative procedure and may require optimization for specific substrates.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines the coupling of a warhead (targeting the protein of interest) containing a carboxylic acid to a diamine linker, followed by coupling to an E3 ligase ligand.
Materials:
-
Warhead-COOH (1.0 eq)
-
N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride (or a similar diamine linker) (1.1 eq)
-
E3 Ligase Ligand with a reactive group (e.g., NHS ester)
-
Coupling agents (e.g., HATU, HOBt) (1.2 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (HPLC, column chromatography)
Procedure:
-
Step 1: First Amide Coupling.
-
Dissolve the Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add the coupling agents (HATU, HOBt) and the base (DIPEA) to the solution and stir for 15-30 minutes at room temperature.
-
Add the diamine linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and flash column chromatography.
-
-
Step 2: Second Amide Coupling.
-
The purified product from Step 1, which now has a free amine group from the linker, is dissolved in anhydrous DMF.
-
The E3 Ligase Ligand-NHS ester is added to the solution.
-
The reaction is stirred at room temperature until completion, as monitored by LC-MS.
-
The final PROTAC molecule is then purified by preparative HPLC.
-
Signaling Pathways and Visualization
The "this compound" linker is a key component in the construction of PROTACs. The mechanism of action for PROTACs involves hijacking the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system.
PROTAC-Mediated Protein Degradation Pathway
A PROTAC molecule is heterobifunctional, with one end binding to a target protein of interest (POI) and the other end binding to an E3 ubiquitin ligase. This simultaneous binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting catalytically.[10]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. sketchviz.com [sketchviz.com]
- 2. N,N-bis(2-aminoethyl)ethane-1,2-diamine [chembk.com]
- 3. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine), 71277-17-3 | BroadPharm [broadpharm.com]
- 8. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt | 71277-17-3 [amp.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. news-medical.net [news-medical.net]
A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive overview of the expected spectroscopic data for N,N,N',N'-tetraethyl-1,3-benzenedimethanamine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate future characterization of this and similar molecules.
Introduction
N,N,N',N'-tetraethyl-1,3-benzenedimethanamine is an aromatic amine with potential applications in various fields, including catalysis, materials science, and as a precursor in pharmaceutical synthesis. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and structural elucidation. This document serves as a technical resource for researchers, providing a predictive framework for its spectral properties and standardized methodologies for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N,N,N',N'-tetraethyl-1,3-benzenedimethanamine. These predictions are derived from the known spectral data of structurally related compounds, such as N,N,N',N'-tetramethyl-1,3-benzenediamine and other aromatic amines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons (Ar-H) |
| ~3.6 | s | 4H | Methylene protons (Ar-CH₂) |
| ~2.5 | q | 8H | Methylene protons (-NCH₂CH₃) |
| ~1.1 | t | 12H | Methyl protons (-NCH₂CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | Aromatic C (quaternary) |
| ~128-130 | Aromatic CH |
| ~55-60 | Methylene C (Ar-CH₂) |
| ~45-50 | Methylene C (-NCH₂CH₃) |
| ~10-15 | Methyl C (-NCH₂CH₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2970-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| 1460-1440 | Medium | CH₂ bend |
| 1380-1370 | Medium | CH₃ bend |
| 1250-1000 | Strong | C-N stretch |
| 800-700 | Strong | Aromatic C-H bend (m-disubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 248 | Moderate | [M]⁺ (Molecular Ion) |
| 233 | High | [M-CH₃]⁺ |
| 175 | High | [M-N(CH₂CH₃)₂]⁺ |
| 104 | Moderate | [C₈H₈]⁺ |
| 72 | Very High | [CH₂N(CH₂CH₃)₂]⁺ (alpha-cleavage product) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N,N,N',N'-tetraethyl-1,3-benzenedimethanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C[1].
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm)[1].
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.
-
Place the prepared salt plate assembly in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile[5].
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis[5].
-
Ensure the final solution is free of any particulate matter by filtration if necessary[5].
-
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (direct insertion probe for liquids or via GC inlet).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The fragmentation pattern will be indicative of the molecular structure. The presence of an odd molecular weight can indicate an odd number of nitrogen atoms[6][7].
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like N,N,N',N'-tetraethyl-1,3-benzenedimethanamine.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of N,N,N',N'-tetraethyl-1,3-benzenedimethanamine and the experimental procedures for their determination. While the provided data is predictive, it offers a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The detailed protocols are intended to ensure consistency and accuracy in future experimental work, contributing to the broader knowledge base of aromatic amines.
References
- 1. mdpi.com [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. webassign.net [webassign.net]
- 4. scribd.com [scribd.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of 1,3-Benzenedimethanamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-Benzenedimethanamine and a selection of its derivatives. The information is intended for use by researchers, scientists, and professionals in drug development and materials science. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and visualizes a key synthetic pathway involving the parent compound.
Core Physical Properties
1,3-Benzenedimethanamine, also known as m-xylylenediamine (B75579) (MXDA), is a colorless liquid with a characteristic amine-like odor[1]. It is a versatile chemical intermediate used primarily in the synthesis of polyamides, epoxy curing agents, and other specialty chemicals[2]. Understanding its physical properties is crucial for its application in various industrial and research settings.
Physical Properties of 1,3-Benzenedimethanamine
The fundamental physical characteristics of 1,3-Benzenedimethanamine are summarized in the table below.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | - | [1][3] |
| Molecular Weight | 136.19 | g/mol | [1] |
| Melting Point | 14.1 | °C | [1] |
| Boiling Point | 273 | °C | [1] |
| Density | 1.032 | g/mL at 25°C | [1][2] |
| Vapor Pressure | 0.03 | mmHg at 25°C | [1] |
| Flash Point | 117 | °C | [2] |
| Solubility in Water | Miscible | - | [1][2] |
| Appearance | Colorless liquid | - | [1] |
Comparative Physical Properties of 1,3-Benzenedimethanamine Derivatives
The modification of the amino groups or the benzene (B151609) ring of 1,3-Benzenedimethanamine leads to derivatives with altered physical properties. The following table provides a comparison of the parent compound with some of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Benzenedimethanamine | C₈H₁₂N₂ | 136.19 | 14.1 | 273 |
| 1,3-Bis(aminomethyl)cyclohexane | C₈H₁₈N₂ | 142.24 | - | - |
| N,N'-Diethyl-1,3-benzenedimethanamine | C₁₂H₂₀N₂ | 192.30 | - | - |
| N,N,N',N'-Tetrakis(2-oxiranylmethyl)-1,3-benzenedimethanamine | C₂₀H₂₈N₂O₄ | 360.45 | - | - |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of amines like 1,3-Benzenedimethanamine and its derivatives.
Determination of Melting Point
The melting point of a solid amine derivative can be determined using the capillary tube method with a melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline solid is finely powdered.
-
A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount of the sample into the sealed end.
-
The tube is then dropped through a long glass tube to further compact the sample, aiming for a sample height of 2-3 mm[4].
-
The capillary tube is placed in a melting point apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[4]. For a pure substance, this range is typically narrow.
Determination of Boiling Point
For liquid amines such as 1,3-Benzenedimethanamine, the boiling point can be determined by distillation or the Thiele tube method.
Thiele Tube Method Procedure:
-
A small sample (a few milliliters) of the liquid amine is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube filled with oil to ensure even heat distribution[5].
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools[5].
Determination of Density
The density of liquid amines can be accurately measured using a pycnometer or a vibrating tube densimeter[6][7][8][9].
Pycnometer Method Procedure:
-
A clean, dry pycnometer of a known volume is weighed empty.
-
The pycnometer is then filled with the liquid amine, ensuring no air bubbles are trapped, and the temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25°C).
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the amine (the difference between the filled and empty weights) by the known volume of the pycnometer.
Determination of Solubility
The solubility of an amine in various solvents can be determined by direct observation.
Procedure:
-
A measured volume or weight of the amine is added to a test tube.
-
A measured volume of the solvent (e.g., water, ethanol, diethyl ether) is added to the test tube.
-
The mixture is agitated vigorously.
-
The mixture is then allowed to stand and is observed for homogeneity. If the amine dissolves completely, it is considered soluble. If two distinct layers form or a precipitate is present, it is considered insoluble or partially soluble[10][11][12][13].
-
This process can be repeated with varying amounts of solute and solvent to determine the approximate solubility limit.
Synthetic Pathway Visualization
1,3-Benzenedimethanamine is a key monomer in the synthesis of polyamides. The following diagram illustrates the general reaction workflow for the polycondensation of 1,3-Benzenedimethanamine with a dicarboxylic acid, such as adipic acid, to form a polyamide.
Caption: Polycondensation of 1,3-Benzenedimethanamine with a dicarboxylic acid.
References
- 1. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1477-55-0 | CAS DataBase [m.chemicalbook.com]
- 3. 1,3-Benzenedimethanamine | CymitQuimica [cymitquimica.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
- 9. calnesis.com [calnesis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
Benzenedimethanamine-diethylamine CAS 71277-17-3 property data sheet
Disclaimer: Based on a comprehensive review of publicly available data, a complete experimental property data sheet for Benzenedimethanamine-diethylamine (CAS 71277-17-3) is not available. This document provides the confirmed basic properties and contextual information. In lieu of specific experimental protocols for this compound, a generalized workflow for the characterization of a novel chemical entity is presented.
Core Compound Identification
This compound is a chemical compound primarily utilized in the field of targeted protein degradation.[1] It serves as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
| Property | Value | Source |
| CAS Number | 71277-17-3 | [2][3] |
| Molecular Formula | C16H32N6 | [3][4] |
| Molecular Weight | 308.47 g/mol | [2][3][4] |
| Synonyms | N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine); 1,4-Benzenedimethanamine, N,N,N′,N′-tetrakis(2-aminoethyl); 1,4-Di[(bis(2-aminoethyl)amino)methyl]benzene | [3] |
Physicochemical and Experimental Data
Detailed experimental data such as melting point, boiling point, density, and solubility for this compound (CAS 71277-17-3) are not consistently reported in publicly accessible scientific literature or commercial supplier data sheets. The hydrochloride salt is also mentioned, but specific property data is similarly lacking.[5]
Role in Signaling and Drug Development: PROTAC Linker
This compound functions as an alkyl chain-based linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][7] The linker component is a critical element that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The length and composition of the linker influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[7]
Generalized Experimental Protocols for Compound Characterization
Due to the absence of specific experimental procedures for this compound, a generalized workflow for the synthesis and characterization of a novel chemical compound is provided below. This represents a typical process in a research and development setting.
A. Synthesis and Purification: A hypothetical synthesis would likely involve the reaction of a suitable benzene (B151609) derivative with diethylamine functionalities under controlled conditions. Purification of the crude product is essential and is typically achieved through methods such as column chromatography, recrystallization, or distillation to achieve high purity.
B. Structural Elucidation and Purity Assessment: A battery of analytical techniques is employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be used for more complex structures.
-
Purpose: To determine the chemical structure by identifying the connectivity of atoms and the chemical environment of protons and carbons.
-
-
Mass Spectrometry (MS):
-
Protocol: The compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
-
Purpose: To confirm the molecular weight and elemental composition of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: A sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength.
-
Purpose: To identify the presence of specific functional groups within the molecule.
-
-
Chromatographic Purity (HPLC/GC):
-
Protocol: The compound is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to detect any impurities.
-
Purpose: To determine the purity of the sample, often expressed as a percentage.
-
C. Physicochemical Property Determination: Standard methods are used to measure the key physical properties of the pure compound.
-
Melting Point:
-
Protocol: A small amount of the solid compound is heated in a melting point apparatus, and the temperature range over which it melts is recorded.
-
Purpose: To determine the melting range, which is an indicator of purity.
-
-
Boiling Point:
-
Protocol: For liquids, the temperature at which the vapor pressure equals the surrounding atmospheric pressure is determined, often under reduced pressure to prevent decomposition.
-
Purpose: To determine the boiling point.
-
-
Solubility:
-
Protocol: The solubility of the compound is tested in a range of common solvents (e.g., water, ethanol, DMSO, dichloromethane) at a specified temperature.
-
Purpose: To understand the solubility profile, which is crucial for formulation and biological testing.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine), 71277-17-3 | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Benzylic Amines in Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzylic amines are a versatile class of organic compounds that play a significant and multifaceted role in the synthesis of polymeric materials. Their unique chemical structure, combining the aromatic benzyl (B1604629) group with a reactive amine functionality, allows them to act as monomers, initiators, catalysts, and chain transfer agents across a spectrum of polymerization methodologies. This technical guide provides an in-depth exploration of the reactivity profile of benzylic amines in radical, cationic, and ring-opening polymerization reactions, offering valuable insights for researchers in polymer chemistry, materials science, and drug development.
Benzylic Amines as Monomers
The incorporation of benzylic amine moieties into polymer backbones imparts valuable properties such as pH-responsiveness, functionality for post-polymerization modification, and the ability to interact with biological systems. 4-Vinylbenzyl amine is a key monomer in this class, though its direct polymerization can be challenging due to the high reactivity of the amine group. A common and more controlled approach is the polymerization of a protected precursor, 4-vinylbenzyl chloride (VBC), followed by conversion of the benzylic chloride to the amine.[1]
Synthesis of Poly(vinylbenzyl amine)
A prevalent method for synthesizing poly(vinylbenzyl amine) (PVBA) involves the radical polymerization of VBC, followed by a two-step post-polymerization modification. This indirect route provides better control over the polymerization process and avoids potential side reactions associated with the free amine during radical polymerization.[2]
Experimental Protocol: Synthesis of Poly(vinylbenzyl amine) via Post-Polymerization Modification
Step 1: Radical Polymerization of 4-Vinylbenzyl Chloride (VBC)
-
Materials: 4-Vinylbenzyl chloride (VBC, monomer), 2,2'-azobisisobutyronitrile (AIBN, initiator), chlorobenzene (B131634) (solvent), methanol (B129727) (non-solvent).
-
Procedure:
-
A solution of VBC (e.g., 3.65 g, 15.0 mmol) and AIBN (e.g., 0.041 g, 0.25 mmol) in chlorobenzene (5 mL) is prepared in a reaction vessel.
-
The solution is purged with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen.
-
The reaction is carried out at a temperature of 60°C for 12 hours under a nitrogen atmosphere.
-
The resulting polymer, poly(4-vinylbenzyl chloride) (PVBC), is isolated by precipitation into methanol.
-
The polymer is purified by redissolving in a suitable solvent (e.g., tetrahydrofuran) and reprecipitating into methanol. This process is repeated twice.
-
The purified PVBC is dried under vacuum.
-
Step 2: Conversion of PVBC to Poly(vinylbenzyl amine) (PVBA)
-
Materials: Poly(4-vinylbenzyl chloride) (PVBC), a suitable amine source (e.g., a protected amine like potassium phthalimide (B116566) followed by hydrolysis, or a direct amination agent), and appropriate solvents.
-
Procedure (Illustrative example using a direct amination approach):
-
PVBC is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
An excess of an aminating agent (e.g., a solution of ammonia (B1221849) in an organic solvent or a primary amine) is added to the polymer solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 18-24 hours).
-
The resulting poly(vinylbenzyl amine) is purified by precipitation into a non-solvent (e.g., diethyl ether) and dried under vacuum.
-
Reactivity in Copolymerization
Table 1: Reactivity Ratios of Vinylbenzyl Derivatives in Radical Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions | Reference |
| 4-Vinylbenzenesulfonic acid sodium salt | Acrylamide (B121943) | 2.0 ± 0.33 | 0.085 ± 0.020 | 0.1M NaCl solution | [3] |
This table illustrates the type of data available for related systems. Further research is needed to compile a comprehensive table specifically for 4-vinylbenzyl amine with various comonomers.
Benzylic Amines in Polymerization Initiation
Benzylic amines can act as initiators or components of initiating systems in several types of polymerization, including radical, cationic, and ring-opening polymerizations.
Co-initiators in Radical Polymerization
In free-radical polymerization, tertiary amines, including benzylic amines, can act as powerful co-initiators or accelerators when paired with a primary radical source, most commonly benzoyl peroxide (BPO). The amine facilitates the reductive cleavage of the peroxide, generating radicals at temperatures lower than the typical thermal decomposition temperature of BPO. This is particularly useful for applications requiring room temperature curing.[4]
Mechanism of Redox Initiation with Benzoyl Peroxide and a Tertiary Amine
The reaction involves a nucleophilic attack of the amine on the peroxide bond, leading to the formation of a benzoyloxy radical and an aminium radical cation, which can then initiate polymerization.
Caption: Redox initiation mechanism of radical polymerization.
Table 2: Kinetic Data for Amine-Accelerated Radical Polymerization
| Monomer | Initiator System | Temperature (°C) | Overall Activation Energy (Ea, kJ/mol) | Reference |
| Methyl Methacrylate (MMA) | Benzoyl Peroxide / Tertiary Amine | 70 | 68.65 | [5] |
Note: This data is for a general tertiary amine system and serves as a reference for the expected kinetics.
Initiators in Cationic Polymerization
Benzylic halides, in the presence of a Lewis acid co-initiator, can generate stable benzylic carbocations that are effective in initiating the cationic polymerization of electron-rich monomers like vinyl ethers and isobutylene.[6][7] While primary benzylic amines themselves are not direct initiators, their derivatives (e.g., benzylic halides formed from them) are key precursors to these initiating species. The stability of the benzylic carbocation plays a crucial role in controlling the polymerization.
Experimental Protocol: Cationic Polymerization of Isobutylene Initiated by a Benzyl Halide Derivative [7]
-
Materials: Isobutylene (monomer), a benzylic halide initiator (e.g., 2,4,6-trimethylbenzyl chloride), a Lewis acid co-initiator (e.g., TiCl₄), a proton trap/electron donor (e.g., 2,6-di-tert-butylpyridine (B51100) or an amine), and a mixed solvent system (e.g., CH₂Cl₂/hexane).
-
Procedure:
-
The polymerization is conducted in a moisture-free environment under an inert atmosphere (e.g., dry nitrogen) at low temperatures (e.g., -78°C).
-
The solvent, initiator, and additive are placed in a cooled reaction flask.
-
The monomer and a pre-chilled solution of the co-initiator are then added to the flask.
-
The polymerization is allowed to proceed for a specific time.
-
The reaction is terminated by the addition of a quenching agent, such as pre-chilled methanol.
-
The polymer is isolated by evaporation of the solvent and dried under vacuum.
-
Caption: Initiation of cationic polymerization by a benzylic species.
Initiators in Ring-Opening Polymerization (ROP)
Primary amines, including benzylamine (B48309), are effective nucleophilic initiators for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce polypeptides.[8] The mechanism, often referred to as the "normal amine mechanism" (NAM), involves the nucleophilic attack of the amine on a carbonyl group of the NCA, leading to the opening of the ring and the formation of a propagating chain with a terminal amine group.
Experimental Protocol: Ring-Opening Polymerization of a Lactone Initiated by a Benzyl Alcohol/Amine System
While direct initiation by benzylamine is common for NCAs, for lactones, a co-catalyst is often employed. The following is a general protocol for a catalyzed ROP of a lactone.[9]
-
Materials: Lactone monomer (e.g., ε-caprolactone), initiator (e.g., benzyl alcohol, often used in conjunction with an amine-based catalyst), catalyst (e.g., an organocatalyst or a metal alkoxide), and a dry solvent (e.g., toluene).
-
Procedure:
-
All glassware is dried, and the reaction is carried out under an inert atmosphere.
-
The catalyst and initiator are dissolved in the solvent in a reaction vessel.
-
The monomer is added to the solution, and the reaction is typically heated to a specific temperature (e.g., 110°C).
-
The polymerization is monitored for monomer conversion.
-
The reaction is quenched, and the polymer is isolated by precipitation in a non-solvent and dried.
-
Caption: Normal amine mechanism for NCA polymerization.
Benzylic Amines in Chain Transfer Reactions
Chain transfer is a reaction that terminates a growing polymer chain and initiates a new one, thereby controlling the molecular weight of the resulting polymer. Amines can act as chain transfer agents in radical polymerization, although their chain transfer constants are generally lower than those of more conventional agents like thiols. The benzylic hydrogens in benzylic amines are susceptible to abstraction by a propagating radical, leading to the formation of a new, less reactive radical that can reinitiate polymerization.[10]
Table 3: Chain Transfer Constants for Amines in Radical Polymerization
| Monomer | Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Cs) | Reference |
| Ethylene | Trimethylamine (B31210) | - | - | [10] |
| Ethylene | Dimethylamine (B145610) | - | - | [10] |
Note: Specific quantitative data for benzylamine as a chain transfer agent is limited. The data for trimethylamine and dimethylamine are included to illustrate the general reactivity of amines in this role.
Caption: Chain transfer to a benzylic amine in radical polymerization.
Conclusion
The reactivity of benzylic amines in polymerization is remarkably diverse, enabling their use in a wide array of synthetic strategies to produce functional and well-defined polymers. By understanding their behavior as monomers, initiators, and chain transfer agents across different polymerization mechanisms, researchers can leverage the unique properties of the benzylamine moiety to design and synthesize novel polymeric materials for advanced applications in medicine, biotechnology, and materials science. This guide serves as a foundational resource for professionals seeking to harness the potential of benzylic amines in their polymer synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Degradation of Benzenedimethanamine-Diethylamine Cured Epoxy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation characteristics of epoxy resins cured with a mixed amine system comprising benzenedimethanamine and diethylamine. Due to the limited availability of published data on this specific curing agent combination, this guide synthesizes information from studies on closely related epoxy systems, particularly those cured with aromatic amines such as m-xylylenediamine (B75579) (an isomer of benzenedimethanamine). The principles and experimental methodologies outlined herein provide a robust framework for understanding and evaluating the thermal stability of this epoxy system.
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized in demanding applications owing to their excellent mechanical properties, chemical resistance, and adhesive strength. The performance of an epoxy system at elevated temperatures is largely dictated by the chemical structure of the epoxy resin and the curing agent employed. Aromatic amine curing agents typically impart higher thermal stability to the cured epoxy network compared to their aliphatic counterparts due to the rigid aromatic structures they introduce.
This guide focuses on a hybrid curing system using benzenedimethanamine, an aromatic amine, and diethylamine, an aliphatic secondary amine. This combination is expected to provide a balance of mechanical properties and curing characteristics. Understanding the thermal degradation behavior of this system is crucial for predicting its service life and reliability in applications where it may be exposed to elevated temperatures.
Predicted Thermal Degradation Profile
The thermal degradation of the benzenedimethanamine-diethylamine cured epoxy is anticipated to be a multi-stage process. The presence of the aromatic benzenedimethanamine is expected to be the primary contributor to the overall thermal stability of the cured resin. The initial decomposition is likely to be associated with the weaker bonds in the polymer network, potentially including the aliphatic segments introduced by diethylamine.
The primary degradation of amine-cured epoxy resins typically occurs in the temperature range of 300°C to 450°C[1]. The process involves complex chemical reactions, including chain scission, dehydration, and the evolution of volatile products such as water, ammonia, and various hydrocarbons[1].
Quantitative Thermal Analysis Data
Table 1: Thermogravimetric Analysis (TGA) Data for Aromatic Amine Cured Epoxy Resins
| Parameter | Expected Range for this compound Cured Epoxy | Typical Values for m-Xylylenediamine Cured Epoxy |
| Onset Decomposition Temperature (Tonset) | 300 - 350 °C | ~320 °C |
| Temperature of 5% Weight Loss (Td5%) | 310 - 360 °C | ~340 °C[2][3] |
| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 420 °C | ~380 °C |
| Char Yield at 600 °C (in N2) | 15 - 25 % | ~20 % |
Note: The presence of diethylamine, an aliphatic amine, may slightly lower the onset decomposition temperature compared to a purely aromatic amine cured system.
Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Amine Cured Epoxy Resins
| Parameter | Expected Value for this compound Cured Epoxy |
| Glass Transition Temperature (Tg) | 120 - 160 °C |
Note: The Tg is highly dependent on the cure schedule and the stoichiometry of the resin-hardener mixture.
Experimental Protocols
To accurately characterize the thermal degradation of a this compound cured epoxy system, the following experimental protocols are recommended.
Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.
Methodology:
-
A small sample of the cured epoxy (5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min)[4][5][6].
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
Key parameters such as the onset decomposition temperature, the temperature at different weight loss percentages (e.g., 5%, 10%, 50%), the temperature of the maximum decomposition rate, and the final char yield are determined from the TGA curve.
Objective: To determine the glass transition temperature (Tg) and to study the curing behavior of the epoxy system.
Methodology for Tg determination:
-
A small, fully cured sample (5-10 mg) is placed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. A typical procedure involves heating from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.
-
The sample is then cooled back to ambient temperature.
-
A second heating scan is performed at the same heating rate.
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
Objective: To identify the chemical changes occurring in the epoxy resin during thermal degradation.
Methodology:
-
An initial FTIR spectrum of the uncured and cured epoxy resin is recorded to serve as a baseline.
-
The cured sample is then subjected to thermal aging at a specific temperature for various time intervals.
-
FTIR spectra of the aged samples are recorded.
-
Changes in the characteristic absorption bands are monitored. Key bands to observe include:
-
Hydroxyl group (-OH) stretching (around 3400 cm-1)
-
C-H stretching in aromatic and aliphatic groups (around 3100-2800 cm-1)
-
Carbonyl group (C=O) formation due to oxidation (around 1720 cm-1)
-
Aromatic C=C stretching (around 1600 and 1500 cm-1)
-
Ether C-O-C stretching (around 1240 cm-1)
-
Epoxide ring (if unreacted, around 915 cm-1)
-
-
In-situ FTIR can also be performed by heating the sample within the FTIR spectrometer to monitor the chemical changes in real-time[2][4][7].
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms | Semantic Scholar [semanticscholar.org]
Navigating Solubility: A Technical Guide to the Hansen Solubility Parameters of Benzenedimethanamine-Diethylamine Mixtures in Organic Solvents
For Immediate Release
This technical guide provides a comprehensive analysis of the solubility parameters of benzenedimethanamine and diethylamine (B46881), offering critical insights for researchers, scientists, and professionals in drug development and materials science. By understanding the solubility behavior of this amine blend, formulators can optimize solvent selection, improve product performance, and ensure stability. This document outlines the theoretical framework of Hansen Solubility Parameters (HSP), presents calculated and experimental data, details a robust experimental protocol for HSP determination, and provides a methodology for predicting the solubility of the binary amine mixture in various organic solvents.
Introduction to Hansen Solubility Parameters
The concept of "like dissolves like" is a fundamental principle in chemistry. Hansen Solubility Parameters (HSP) provide a quantitative method to predict the miscibility and interaction between substances. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Together, these three parameters define a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.
The distance (Ra) between two substances in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of miscibility.
Physicochemical Properties and Hansen Solubility Parameters
A thorough understanding of the individual components is essential before analyzing their mixture. The following tables summarize the key physicochemical properties and Hansen Solubility Parameters for 1,3-Benzenedimethanamine (m-xylene diamine) and Diethylamine.
Table 1: Physicochemical Properties of 1,3-Benzenedimethanamine and Diethylamine
| Property | 1,3-Benzenedimethanamine | Diethylamine |
| CAS Number | 1477-55-0[1] | 109-89-7[2] |
| Molecular Formula | C₈H₁₂N₂[1] | C₄H₁₁N[2] |
| Molecular Weight ( g/mol ) | 136.19[1][3] | 73.14[2] |
| Density (g/cm³ at 25°C) | 1.032[4] | 0.707[2][5] |
| Boiling Point (°C) | 265[4] | 55.5[5] |
| Molar Volume (cm³/mol) | 131.97 (calculated) | 103.45[6] |
| Qualitative Solubility | Soluble in water, ethanol, and methanol.[7] | Miscible with most solvents.[2] |
Note on Molar Volume Calculation: The molar volume of 1,3-Benzenedimethanamine was calculated using its molecular weight and density.
Table 2: Hansen Solubility Parameters of 1,3-Benzenedimethanamine and Diethylamine (in MPa⁰.⁵)
| Compound | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Data Source |
| 1,3-Benzenedimethanamine | 18.9 (calculated) | 7.5 (calculated) | 10.8 (calculated) | Group Contribution Method |
| Diethylamine | 14.9 | 2.9 | 7.7 | Experimental |
Note on HSP Calculation for 1,3-Benzenedimethanamine: In the absence of comprehensive experimental data, the Hansen Solubility Parameters for 1,3-Benzenedimethanamine were estimated using the group contribution method. This method approximates the HSP values based on the molecule's constituent functional groups. The values presented are derived from established group contribution values for aromatic rings, methylene (B1212753) (-CH₂-), and primary amine (-NH₂) groups.
Solubility Parameters of the Benzenedimethanamine-Diethylamine Mixture
The Hansen Solubility Parameters of a mixture can be approximated as the volume-weighted average of the HSPs of its individual components. The following equation is used for a binary mixture:
δmix = φ₁δ₁ + φ₂δ₂
where:
-
δmix is the HSP of the mixture (for each component: D, P, and H)
-
φ₁ and φ₂ are the volume fractions of component 1 and 2, respectively
-
δ₁ and δ₂ are the HSPs of component 1 and 2, respectively
The table below presents the calculated HSPs for a 1:1 volumetric mixture of 1,3-Benzenedimethanamine and Diethylamine.
Table 3: Calculated Hansen Solubility Parameters for a 1:1 (v/v) this compound Mixture (in MPa⁰.⁵)
| Mixture Component | Volume Fraction | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| 1,3-Benzenedimethanamine | 0.5 | 18.9 | 7.5 | 10.8 |
| Diethylamine | 0.5 | 14.9 | 2.9 | 7.7 |
| 1:1 Mixture | 1.0 | 16.9 | 5.2 | 9.25 |
Predicting Solubility in Organic Solvents
The calculated HSPs for the amine mixture can be used to predict its solubility in various organic solvents. By calculating the Hansen distance (Ra) between the mixture and a solvent, a quantitative measure of their compatibility can be obtained. A lower Ra value suggests better solubility.
Table 4: Calculated Hansen Distances (Ra) and Predicted Solubility of a 1:1 this compound Mixture in Various Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Calculated) | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 13.5 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.9 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 7.6 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 5.9 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 8.2 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Poor |
| Chloroform | 17.8 | 3.1 | 5.7 | 4.4 | Very Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.4 | Poor |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.4 | Excellent |
Experimental Protocol for Determining Hansen Solubility Parameters of a Liquid Solute
This section outlines a detailed experimental procedure for determining the Hansen Solubility Parameters of a liquid amine, such as 1,3-Benzenedimethanamine, based on the principle of the Hansen solubility sphere.
Objective: To experimentally determine the δD, δP, and δH values of a liquid solute.
Materials:
-
The liquid amine solute (e.g., 1,3-Benzenedimethanamine)
-
A set of 20-30 organic solvents with known Hansen Solubility Parameters, covering a wide range of δD, δP, and δH values.
-
Glass vials with screw caps
-
Graduated pipettes or syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a diverse set of solvents with well-documented HSPs. The selection should span a broad area in the Hansen space to ensure a well-defined solubility sphere.
-
Sample Preparation:
-
For each solvent, prepare a vial containing a specific volume of the solvent (e.g., 5 mL).
-
Add a known amount of the liquid amine solute to each vial. A common starting point is a 10% by volume solution.
-
-
Solubility Assessment:
-
Tightly cap the vials and vortex each mixture for at least 30 seconds to ensure thorough mixing.
-
Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.
-
Visually inspect each vial for signs of insolubility, such as cloudiness, phase separation, or the presence of droplets.
-
Classify each solvent as a "good" solvent (clear, single phase) or a "bad" solvent (any sign of insolubility).
-
-
Data Analysis and Sphere Fitting:
-
Input the HSPs of all tested solvents and their corresponding "good" or "bad" classification into a Hansen solubility sphere fitting software.
-
The software will calculate the center of the sphere, which corresponds to the Hansen Solubility Parameters (δD, δP, δH) of the solute, and the radius of the sphere (Ro). The goal is to find a sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents.
-
-
Refinement (Optional): If the initial sphere is not well-defined, additional solvents with HSPs near the boundary of the initial sphere can be tested to refine the results.
Visualizing Methodologies
Diagrams created using Graphviz provide a clear visual representation of the logical workflows and relationships described in this guide.
Conclusion
This technical guide has provided a detailed overview of the solubility parameters of benzenedimethanamine, diethylamine, and their mixture. By utilizing Hansen Solubility Parameters, researchers and formulators can make informed decisions regarding solvent selection, leading to enhanced product development and performance. The provided data, calculations, and experimental protocol serve as a valuable resource for anyone working with these or similar amine systems. The predictive power of HSP, as demonstrated, allows for a more systematic and efficient approach to formulation challenges in various scientific and industrial applications.
References
- 1. 1,3-Benzenedimethanamine [webbook.nist.gov]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzoldimethanamin | 1477-55-0 [m.chemicalbook.com]
- 5. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]
- 6. diethylamine [stenutz.eu]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Uncharted: A Technical Guide to the Safe Handling of Benzenedimethanamine-diethylamine in a Laboratory Setting
Executive Summary
This technical guide provides an in-depth overview of the health and safety considerations for handling Benzenedimethanamine-diethylamine in a laboratory environment. Due to the limited availability of specific data for this compound, this guide synthesizes information from its structural components—benzenedimethanamine and diethylamine—and the broader class of aromatic amines. It outlines the potential hazards, recommended exposure controls, personal protective equipment (PPE), emergency procedures, and detailed experimental protocols for safe handling. The information is intended for an audience of trained professionals in research and drug development and should be used in conjunction with institutional safety protocols and a comprehensive, substance-specific risk assessment.
Hazard Identification and Classification
Based on its components, this compound should be presumed to be a hazardous substance with multiple potential routes of exposure and toxicity. The primary hazards are anticipated to be corrosivity, toxicity upon ingestion, inhalation, or skin contact, and potential for severe eye damage.[1][2] Aromatic amines as a class are also associated with long-term health risks, including carcinogenicity.[3][4]
GHS Hazard Classification (Predicted)
The following Globally Harmonized System (GHS) classifications are predicted based on the hazardous properties of benzenedimethanamine and diethylamine:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1A or 1B | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | Harmful to aquatic life.[1] |
Physical and Chemical Properties
While specific experimental data for this compound is scarce, some basic properties have been identified.[5] The properties of its components are also provided for context.
| Property | This compound | 1,3-Benzenedimethanamine | Diethylamine |
| CAS Number | 71277-17-3[5] | 1477-55-0[6] | 109-89-7[7] |
| Molecular Formula | C16H32N6[5] | C8H12N2[6] | C4H11N[8] |
| Molecular Weight | 308.47 g/mol [5] | 136.19 g/mol [6] | 73.14 g/mol [7] |
| Appearance | Not Available | Colorless liquid[6] | Clear, colorless liquid[7] |
| Odor | Not Available | Amine-like[6] | Ammonia-like, fishy[7] |
| Boiling Point | Not Available | 273 °C[6] | 55 °C[8] |
| Melting Point | Not Available | 14.1 °C[6] | -50 °C[9] |
| Flash Point | Not Available | 139 °C[6] | -23 °C[8] |
| Solubility in Water | Not Available | Soluble[6] | Soluble[8] |
Experimental Protocols
Given the presumed corrosive and toxic nature of this compound, all work must be conducted within a certified chemical fume hood.[10][11] The following protocols are generalized for handling hazardous liquids and should be adapted based on the specific experimental procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[12][13] | To prevent skin contact, as the substance is likely corrosive and harmful upon dermal absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is necessary for splash hazards.[12][13] | To protect against severe eye irritation and damage.[13] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be required.[12] | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation of vapors or aerosols. |
Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (e.g., balance, spatulas, weighing paper, containers) within the fume hood.
-
Weighing: If the substance is a solid, carefully weigh the desired amount on an analytical balance inside the fume hood to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe.
-
Dispensing: Slowly add the chemical to the reaction vessel or solvent. Avoid splashing.
-
Post-Handling: Decontaminate all work surfaces. Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][14]
-
Store in a designated corrosives cabinet.[15]
-
Never store corrosive liquids above eye level.[13]
Emergency Procedures
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[1][9] |
Accidental Release Measures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[16] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Notify the institutional safety office of the incident.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[8][9]
-
Hazards: Flammable vapors may be present.[1] Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[8] Containers may explode when heated.[8][9]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][16]
Visualizations
Potential Toxicological Pathway of Aromatic Amines
Caption: Generalized toxicological pathway for aromatic amines.
Safe Handling Workflow for Hazardous Chemicals
Caption: Standard workflow for handling hazardous chemicals in a lab.
Conclusion
While specific toxicological and safety data for this compound are lacking, a conservative approach based on the known hazards of its constituent parts—benzenedimethanamine and diethylamine—and the general properties of aromatic amines is essential for ensuring laboratory safety. This compound should be handled as a corrosive, toxic, and potentially carcinogenic substance. Strict adherence to the protocols outlined in this guide, in conjunction with a thorough, experiment-specific risk assessment and institutional safety procedures, is paramount for the protection of all laboratory personnel. Further research into the specific properties and hazards of this compound is strongly encouraged.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. censwpa.org [censwpa.org]
- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. eng.uwo.ca [eng.uwo.ca]
- 11. scienceequip.com.au [scienceequip.com.au]
- 12. questron.ca [questron.ca]
- 13. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 16. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Notes and Protocols for the Use of Benzenedimethanamine and Diethylamine in Epoxy Resin Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a curing agent system based on benzenedimethanamine, with the potential inclusion of diethylamine (B46881) as a reactive modifier, for epoxy resins. This document is intended for professionals in research and development who require a thorough understanding of the curing process and the resulting material properties for applications demanding high performance.
Introduction
Benzenedimethanamine, commonly known as m-xylylenediamine (B75579) (MXDA), is a versatile amine curing agent for epoxy resins, valued for its ability to facilitate curing at ambient and low temperatures.[1][2] It imparts excellent chemical resistance, good mechanical properties, and thermal stability to the cured epoxy network.[2][3] Diethylamine, a secondary amine, can be incorporated into the formulation as a reactive modifier to potentially alter the curing kinetics and the final properties of the thermoset. This document outlines the chemistry, formulation considerations, and experimental protocols for evaluating this epoxy curing system.
Curing Chemistry
The primary curing reaction involves the nucleophilic addition of the primary amine groups of benzenedimethanamine to the epoxy groups of the resin. This ring-opening reaction forms a secondary amine, which can then react with another epoxy group, leading to a highly cross-linked, three-dimensional network.[4] The active hydrogen on the amine is the reactive site.[4][5]
Diethylamine, having only one active hydrogen, can react with an epoxy group to extend the polymer chain but will not act as a cross-linking agent. Its inclusion can influence the overall reactivity of the system and modify the final network structure, potentially affecting properties such as flexibility and glass transition temperature.
References
Application Notes and Protocols for Curing DGEBA Resin with Benzenedimethanamine-Diethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure for the curing of Diglycidyl ether of bisphenol A (DGEBA) resin using a mixed amine hardener system composed of benzenedimethanamine and diethylamine (B46881). This combination of an aromatic diamine (benzenedimethanamine) and an aliphatic secondary amine (diethylamine) allows for the tailoring of the resin's mechanical and thermal properties. Aromatic amines typically impart high thermal and chemical resistance, while aliphatic amines can offer faster curing at lower temperatures and increased flexibility.[1][2]
Safety Precautions and Handling
Warning: The chemicals involved in this procedure are hazardous. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Chemical Hazards:
-
DGEBA Resin: Can cause skin and eye irritation, and may cause an allergic skin reaction.[5][6] Prolonged or repeated contact may cause dermatitis.
-
Benzenedimethanamine: Corrosive and can cause severe skin burns and eye damage.[7][8][9] It is harmful if swallowed or inhaled.
-
Diethylamine: Highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][10][11][12] May cause respiratory irritation.
-
-
Handling:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[4][13] Seek immediate medical attention in case of burns or persistent irritation.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][13]
-
Materials and Equipment
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) resin
-
Benzenedimethanamine (reagent grade)
-
Diethylamine (reagent grade)
-
Acetone (B3395972) (for cleaning)
-
Mold release agent
-
-
Equipment:
-
Fume hood
-
Top-loading balance (accurate to 0.01 g)
-
Glass beakers or disposable plastic cups
-
Stirring rods or a mechanical stirrer
-
Vacuum desiccator or vacuum oven for degassing
-
Curing oven with temperature control
-
Molds (e.g., silicone or PTFE)
-
Experimental Protocols
Stoichiometric Calculations
The properties of the cured epoxy resin are highly dependent on the stoichiometric ratio of the epoxy groups to the active amine hydrogen atoms. The amine hydrogen equivalent weight (AHEW) of the hardener blend must be calculated to determine the correct mixing ratio.
Amine Hydrogen Equivalent Weight (AHEW) Calculation:
-
Benzenedimethanamine (m-Xylylenediamine isomer, MXDA):
-
Molecular Weight: 136.19 g/mol
-
Number of active hydrogens: 4 (two from each primary amine group)
-
AHEW of MXDA = 136.19 / 4 = 34.05 g/eq
-
-
Diethylamine (DEA):
-
Molecular Weight: 73.14 g/mol
-
Number of active hydrogens: 1 (from the secondary amine group)
-
AHEW of DEA = 73.14 / 1 = 73.14 g/eq
-
Parts per Hundred Resin (phr) Calculation:
The required amount of hardener for 100 grams of resin is calculated as follows:
phr = (AHEW / EEW) * 100
Where EEW is the epoxy equivalent weight of the DGEBA resin (typically 172-176 g/eq, check the manufacturer's specifications).[5]
For a mixed amine system, the phr for each amine is calculated based on its weight percentage in the hardener blend.
Curing Procedure
-
Preparation:
-
Clean all glassware and equipment with acetone and dry them thoroughly.
-
Apply a mold release agent to the molds and allow it to dry according to the manufacturer's instructions.
-
Preheat the curing oven to the desired temperature.
-
-
Mixing:
-
Weigh the desired amount of DGEBA resin into a mixing vessel. If the resin is viscous, it can be gently warmed to 40-50°C to reduce its viscosity.
-
In a separate container, weigh the calculated amounts of benzenedimethanamine and diethylamine.
-
Slowly add the amine hardener mixture to the DGEBA resin while stirring continuously.
-
Mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing vessel to ensure all components are well incorporated.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator or vacuum oven at room temperature.
-
Apply a vacuum to remove any entrapped air bubbles from the mixture. This step is crucial to avoid voids in the final cured product.
-
Degas until the bubbling subsides.
-
-
Casting:
-
Carefully pour the degassed mixture into the prepared molds, avoiding the introduction of new air bubbles.
-
-
Curing:
-
A typical two-stage curing schedule for a mixed aromatic/aliphatic amine system is recommended to achieve optimal cross-linking.
-
Stage 1 (Initial Cure): Place the molds in a preheated oven at a lower temperature (e.g., 80°C) for a specified time (e.g., 2 hours). This allows for the initial reaction of the more reactive aliphatic amine.
-
Stage 2 (Post-Cure): Increase the oven temperature to a higher value (e.g., 120-150°C) for an extended period (e.g., 2-3 hours) to ensure the complete reaction of the less reactive aromatic amine and achieve full cure.[14]
-
-
Cooling:
-
After the post-cure stage, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
-
Demolding:
-
Once cooled, carefully remove the cured resin samples from the molds.
-
Data Presentation
The following tables provide representative data for DGEBA resins cured with aromatic and aliphatic amines. The exact properties of the DGEBA/Benzenedimethanamine-Diethylamine system will depend on the specific mixing ratio and curing schedule.
| Property | DGEBA Cured with Aromatic Amine (e.g., m-PDA) | DGEBA Cured with Aliphatic Amine (e.g., TETA) |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 |
| Elongation at Break (%) | 3 - 5 | 5 - 10 |
| Glass Transition (Tg, °C) | 140 - 180 | 90 - 120 |
Note: These are typical values and can vary based on the specific curing agent, stoichiometry, and cure cycle.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for curing DGEBA resin.
Curing Reaction Mechanism
Caption: Simplified curing reaction of DGEBA with mixed amines.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. viscous liquid, PPARγ inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,4-Benzenedimethanamine MSDS CasNo.539-48-0 [m.lookchem.com]
- 8. 1,4-Benzenedimethanamine | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. idesapetroquimica.com [idesapetroquimica.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzenedimethanamine-Diethylamine in High-Performance Composites
Disclaimer: Publicly available scientific literature and technical data sheets do not provide specific information on a compound named "Benzenedimethanamine-diethylamine" for composite manufacturing. The following application notes and protocols are based on the known properties and applications of structurally similar and commonly used amine curing agents for epoxy resins, such as m-xylylenediamine (B75579) (MXDA) and its derivatives. The data presented is a representative guide and should be adapted based on experimental validation with the specific resin system.
Introduction
This compound is a potential aromatic amine curing agent for epoxy resins, anticipated to offer a unique combination of properties for high-performance composites. Its structure, featuring a rigid benzene (B151609) ring and flexible diethylamino groups, suggests a balance between thermal stability and toughness. Aromatic amines are widely recognized for imparting excellent mechanical properties and high-temperature resistance to cured epoxy systems, making them suitable for demanding applications in the aerospace, automotive, and industrial sectors.[1][2]
These application notes provide a comprehensive overview of the anticipated role of this compound in manufacturing high-performance composites, including detailed experimental protocols and expected performance characteristics based on analogous compounds.
Key Applications
Based on the characteristics of similar aromatic amine curing agents, this compound is expected to be a suitable candidate for a variety of high-performance composite applications, including:
-
Aerospace Components: Structural parts requiring high strength-to-weight ratios and resistance to demanding environmental conditions.
-
Automotive Parts: High-performance components such as drive shafts, leaf springs, and body panels where durability and lightweighting are critical.
-
Industrial and Sporting Goods: Applications requiring high stiffness and strength, such as pressure vessels, wind turbine blades, and high-performance sporting equipment.
-
Carbon Fiber Reinforced Polymers (CFRP): As a matrix-curing agent to achieve superior mechanical performance and thermal stability in CFRPs.
Quantitative Data Summary
The following table summarizes the expected performance of a standard Bisphenol A (BPA) based epoxy resin cured with this compound, benchmarked against composites cured with m-xylylenediamine (MXDA). These values are estimations derived from literature on similar systems and require experimental verification.
| Property | Test Method | Expected Value (this compound) | Reference Value (MXDA Cured Epoxy) |
| Mechanical Properties | |||
| Tensile Strength | ASTM D638 | 85 - 100 MPa | 80 - 95 MPa |
| Tensile Modulus | ASTM D638 | 3.0 - 3.5 GPa | 2.8 - 3.2 GPa |
| Flexural Strength | ASTM D790 | 130 - 150 MPa | 120 - 140 MPa |
| Flexural Modulus | ASTM D790 | 3.2 - 3.8 GPa | 3.0 - 3.5 GPa |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ASTM E1640 | 150 - 170 °C | 140 - 160 °C |
| Heat Deflection Temp. (HDT) | ASTM D648 | 140 - 160 °C | 130 - 150 °C |
| Curing Characteristics | |||
| Gel Time (at 25°C) | - | 30 - 45 minutes | 20 - 30 minutes |
| Recommended Cure Cycle | - | 2h at 80°C + 3h at 150°C | 2h at 80°C + 3h at 150°C |
Experimental Protocols
Protocol for Resin Formulation and Curing
This protocol outlines the steps for preparing and curing an epoxy resin system with this compound.
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA)
-
This compound (Curing Agent)
-
Vacuum oven
-
Mixing container and stirrer
-
Mold
Procedure:
-
Stoichiometric Calculation: Determine the correct mix ratio of epoxy resin to curing agent based on their respective equivalent weights. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are required for this calculation.
-
Preheating: Gently preheat the epoxy resin to 50-60 °C to reduce its viscosity for easier mixing.
-
Mixing: Add the calculated amount of this compound to the preheated epoxy resin. Mix thoroughly for 5-10 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber at 60 °C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a preheated mold.
-
Curing: Transfer the mold to a programmable oven and follow the recommended cure cycle (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
-
Post-Curing: Allow the cured composite to cool down slowly to room temperature to minimize residual thermal stresses.
Protocol for Carbon Fiber Reinforced Polymer (CFRP) Fabrication
This protocol describes the fabrication of a CFRP laminate using a hand lay-up technique.
Materials:
-
Carbon fiber fabric
-
Formulated and degassed epoxy/Benzenedimethanamine-diethylamine system
-
Mold with release agent applied
-
Release film, breather cloth, and vacuum bagging materials
-
Vacuum pump and oven
Procedure:
-
Mold Preparation: Apply a suitable mold release agent to the mold surface.
-
Lay-up: Place the first layer of carbon fiber fabric onto the mold.
-
Resin Application: Pour a controlled amount of the mixed and degassed epoxy system onto the fabric. Use a squeegee to evenly distribute the resin and impregnate the fibers.
-
Stacking: Place subsequent layers of carbon fiber fabric, repeating the resin application for each layer until the desired thickness is achieved.
-
Vacuum Bagging: Place the release film, breather cloth, and vacuum bag over the laminate. Seal the bag and apply vacuum to consolidate the laminate and remove excess resin and entrapped air.
-
Curing: Place the entire assembly into an oven and follow the prescribed cure cycle while maintaining vacuum.
-
Demolding: Once the curing is complete and the assembly has cooled to room temperature, carefully demold the CFRP part.
Visualizations
Curing Reaction Signaling Pathway
The following diagram illustrates the primary chemical reactions involved in the curing of an epoxy resin with an amine hardener. The primary amine groups of this compound react with the epoxide groups of the resin in a step-growth polymerization, forming a highly cross-linked thermoset network.
Caption: Epoxy-amine curing reaction pathway.
Experimental Workflow for Composite Fabrication
This diagram outlines the logical flow of the experimental procedure for fabricating and testing high-performance composites using this compound.
Caption: Composite fabrication and testing workflow.
References
Application of Modified Benzenedimethanamine in Industrial-Grade Coatings: Application Notes and Protocols
Introduction:
This document provides detailed application notes and protocols for the use of modified m-xylylenediamine (B75579) (MXDA), a type of benzenedimethanamine, as a curing agent for industrial-grade epoxy coatings. Due to the ambiguity of "benzenedimethanamine-diethylamine" as a standard industry term, this document focuses on a common and well-documented class of benzenedimethanamine derivatives: MXDA adducts. These adducts are formed by reacting MXDA with a small amount of epoxy resin, which reduces the vapor pressure and handling hazards of the neat amine while offering excellent performance characteristics.
Modified MXDA curing agents are known for their rapid cure, even at low temperatures, excellent chemical resistance, and good adhesion to various substrates.[1] They are frequently used in demanding applications such as protective coatings for steel and concrete, industrial flooring, and tank linings.[2][3]
Performance Characteristics of MXDA Adduct Cured Epoxy Coatings
The performance of an epoxy coating is significantly influenced by the choice of curing agent. Modified MXDA adducts impart a unique balance of properties to the final cured film. The following tables summarize typical quantitative data for an epoxy coating cured with an MXDA adduct compared to other common amine curing agents. The epoxy resin used in these examples is a standard Bisphenol A diglycidyl ether (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
Table 1: Typical Physical and Mechanical Properties
| Property | Test Method | MXDA Adduct | Isophorone Diamine (IPDA) Adduct | Aliphatic Amine Adduct |
| Pot Life (100g mass @ 25°C) | Internal | 30 - 45 min | 45 - 60 min | 20 - 30 min |
| Tack-Free Time (200 µm film @ 25°C) | ASTM D1640 | 4 - 6 hours | 6 - 8 hours | 3 - 5 hours |
| Full Cure Time (200 µm film @ 25°C) | Internal | 7 days | 7 days | 7 days |
| Shore D Hardness (after 7 days) | ASTM D2240 | 80 - 85 | 78 - 83 | 75 - 80 |
| Adhesion (Cross-hatch on steel) | ASTM D3359 | 5B | 5B | 4B - 5B |
| Impact Resistance (Direct) | ASTM D2794 | 120 - 140 in-lbs | 100 - 120 in-lbs | 140 - 160 in-lbs |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/8 inch | 1/4 inch | < 1/8 inch |
Table 2: Chemical Resistance (200 µm film, 7-day cure, 30-day immersion @ 25°C)
| Chemical | Test Method | MXDA Adduct | IPDA Adduct | Aliphatic Amine Adduct |
| Sulfuric Acid (10%) | ASTM D1308 | Excellent | Excellent | Good |
| Sodium Hydroxide (50%) | ASTM D1308 | Excellent | Excellent | Excellent |
| Xylene | ASTM D1308 | Excellent | Good | Fair |
| Methanol | ASTM D1308 | Good | Fair | Poor |
| Salt Spray (1000 hours) | ASTM B117 | No blistering or corrosion | Slight blistering at scribe | Moderate blistering and corrosion |
Experimental Protocols
The following protocols outline the procedures for preparing, applying, and testing industrial-grade coatings formulated with modified MXDA adducts.
Formulation and Mixing
Objective: To prepare a two-component epoxy coating system based on a DGEBA resin and a modified MXDA adduct curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (EEW 182-192 g/eq)
-
Modified MXDA adduct curing agent (Amine Hydrogen Equivalent Weight (AHEW) typically 80-120 g/eq)
-
Optional: Benzyl alcohol (plasticizer/viscosity reducer)
-
Optional: Pigments, fillers, and other additives
Protocol:
-
Determine Stoichiometry: Calculate the required mixing ratio of the epoxy resin and the curing agent based on their respective equivalent weights. The stoichiometric ratio of epoxy groups to active amine hydrogens is typically 1:1.[4]
-
Parts by weight of Curing Agent = (AHEW of Curing Agent / EEW of Epoxy Resin) * 100
-
-
Pre-mixing: Thoroughly mix the individual components (epoxy resin with any pigments/fillers, and curing agent with any plasticizers) in separate containers until uniform.
-
Combining Components: Add the specified amount of curing agent (Part B) to the epoxy resin component (Part A).
-
Mixing: Mix the two components thoroughly using a low-speed mechanical mixer for 2-3 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture. Avoid entrapping excessive air.
-
Induction Time: Allow an induction period of 10-15 minutes if specified by the curing agent manufacturer. This allows for the initial reaction to begin before application.
Coating Application and Curing
Objective: To apply the formulated epoxy coating to a substrate and allow it to cure under controlled conditions.
Materials:
-
Prepared two-component epoxy coating
-
Substrate (e.g., grit-blasted steel panels, concrete blocks)
-
Application equipment (e.g., drawdown bar, spray gun, brush, roller)
-
Wet film thickness gauge
-
Controlled environment chamber (23 ± 2°C, 50 ± 5% relative humidity)
Protocol:
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of contaminants. For steel, abrasive blasting to a near-white metal finish (SSPC-SP10/NACE No. 2) is recommended for optimal adhesion.
-
Application: Apply the mixed coating to the prepared substrate using the chosen application method to achieve the desired wet film thickness.
-
Film Thickness Measurement: Immediately after application, measure the wet film thickness using a wet film thickness gauge.
-
Curing: Place the coated substrate in a controlled environment chamber and allow it to cure. The curing schedule will depend on the specific formulation and desired properties. A typical ambient cure schedule is 7 days at 23°C and 50% RH.[5]
Performance Testing
Objective: To evaluate the physical, mechanical, and chemical resistance properties of the cured coating according to industry standards.
Protocols:
-
Dry Film Thickness: Measure the dry film thickness of the cured coating using a calibrated magnetic or eddy current gauge according to ASTM D7091 .
-
Adhesion (Cross-Hatch Test): Assess the adhesion of the coating to the substrate using the cross-hatch method as described in ASTM D3359 .
-
Hardness (Shore D Durometer): Measure the indentation hardness of the cured coating using a Shore D durometer following the procedure in ASTM D2240 .
-
Impact Resistance: Determine the coating's resistance to rapid deformation (impact) using a falling weight impact tester as per ASTM D2794 .
-
Chemical Resistance (Spot Test): Evaluate the resistance of the coating to various chemicals by applying a saturated patch and observing any changes after a specified period, as outlined in ASTM D1308 .
-
Corrosion Resistance (Salt Spray): Assess the coating's ability to protect the substrate from corrosion in a saline environment using a salt spray cabinet according to ASTM B117 .
Diagrams
Epoxy-Amine Curing Reaction Pathway
Caption: Curing mechanism of an epoxy resin with a primary amine hardener.
Experimental Workflow for Coating Evaluation
Caption: Workflow for the preparation and evaluation of industrial coatings.
Disclaimer: The data and protocols provided in this document are intended for informational purposes only and should be considered as a general guideline. Actual results may vary depending on the specific materials used, formulation, and application conditions. It is the responsibility of the user to conduct their own testing to determine the suitability of the materials and methods for their particular application. Always consult the safety data sheets (SDS) for all materials before use.
References
Application Notes and Protocols for the Quantification of Benzenedimethanamine and Diethylamine in Polymers
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to quantify benzenedimethanamine and diethylamine (B46881) in polymeric materials. The protocols focus on common analytical techniques and address critical aspects of sample preparation and analysis.
Application Note 1: Quantification of Benzenedimethanamine in Polymers using High-Performance Liquid Chromatography (HPLC)
Introduction: Benzenedimethanamine, particularly m-xylylenediamine, is utilized as a curing agent in epoxy resins and as a monomer in the synthesis of certain polyamides.[1][2] Residual monomer can be a concern in final products, especially in applications with direct contact, such as food packaging or biomedical devices. This protocol details the extraction of benzenedimethanamine from a polymer matrix and its subsequent quantification using HPLC with UV or fluorescence detection.
Experimental Protocols:
1. Sample Preparation: Solvent Extraction
This protocol is designed for the extraction of benzenedimethanamine from a polymer matrix, such as epoxy resin or polyurethane, prior to HPLC analysis.[1][3][4]
-
Objective: To efficiently extract benzenedimethanamine from the polymer matrix into a solvent suitable for HPLC injection.
-
Materials:
-
Polymer sample
-
Methanol (HPLC grade)
-
Water (deionized)
-
Food simulant (e.g., 3% acetic acid or 10% ethanol, if applicable for migration studies)[1]
-
0.45 µm syringe filters
-
Glass vials
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Weigh approximately 1 gram of the polymer sample, cut into small pieces to maximize surface area, and place it into a glass vial.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol/water, 50:50 v/v). For migration studies, immerse the polymer in a food simulant.[1]
-
Seal the vial and sonicate for 1-2 hours at a controlled temperature (e.g., 40°C).
-
Allow the sample to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into a clean HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Analysis
-
Objective: To separate and quantify benzenedimethanamine in the prepared extract.
-
Instrumentation:
-
HPLC system with a UV or Fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~7.0) (e.g., 30:70 v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection:
-
UV detector at 210 nm.
-
Fluorescence detector with excitation at 275 nm and emission at 300 nm for higher sensitivity and selectivity.[5]
-
-
-
Calibration:
-
Prepare a stock solution of benzenedimethanamine in the extraction solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the benzenedimethanamine peak based on its retention time compared to the standards.
-
Calculate the concentration of benzenedimethanamine in the extract using the calibration curve.
-
Determine the final concentration in the polymer sample by accounting for the initial sample weight and extraction volume.
-
Data Presentation:
Table 1: Quantitative Data for Benzenedimethanamine Analysis
| Parameter | Value | Reference |
| Analytical Technique | HPLC-Fluorescence | [5] |
| Limit of Detection (LOD) | 0.34 µg/L (ppb) | [1] |
| Limit of Quantification (LOQ) | 1.0 µg/L (ppb) (Estimated) | - |
| Linearity (R²) | > 0.995 | - |
| Recovery | 90-110% | - |
Note: LOQ and Linearity are typical performance characteristics and may vary.
Experimental Workflow for Benzenedimethanamine Analysis
Caption: Workflow for HPLC quantification of benzenedimethanamine.
Application Note 2: Quantification of Diethylamine in Polymers using Headspace Gas Chromatography (HS-GC)
Introduction: Diethylamine can be present in polymers as a residual catalyst or a degradation product, particularly in polyurethanes.[6][7] Due to its volatile nature, headspace gas chromatography (HS-GC) is a suitable technique for its quantification, minimizing sample preparation and avoiding direct injection of the polymer solution into the GC system.[8][9]
Experimental Protocols:
1. Sample Preparation: Headspace Vial Preparation
-
Objective: To prepare the polymer sample in a sealed vial for the extraction of volatile diethylamine into the headspace.
-
Materials:
-
Polymer sample
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling point solvent
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M) to ensure the amine is in its free base form[10]
-
20 mL headspace vials with crimp caps
-
Analytical balance
-
-
Procedure:
-
Weigh approximately 0.5 - 1.0 gram of the polymer sample, cut into small pieces, directly into a 20 mL headspace vial.
-
Add a small, precise volume of solvent (e.g., 1 mL of DMSO).
-
Add a small volume of NaOH solution (e.g., 100 µL) to raise the pH.[6]
-
Immediately seal the vial with a crimp cap.
-
Gently vortex the vial to mix the contents.
-
2. HS-GC-FID/MS Analysis
-
Objective: To separate and quantify diethylamine in the headspace of the prepared vial.
-
Instrumentation:
-
HS-GC Conditions:
-
Headspace Oven Temperature: 80 - 120°C[10]
-
Vial Equilibration Time: 30 - 60 minutes[10]
-
Syringe Temperature: 110°C[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow or pressure (e.g., 2.5 psi)[6][8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10-15 minutes
-
Ramp: Increase to 240°C at 30-40°C/min[6]
-
-
MS Parameters (if used): Scan range m/z 30-300 in Electron Ionization (EI) mode.
-
-
Calibration:
-
Prepare a stock solution of diethylamine in the same solvent used for the samples.
-
Prepare a series of calibration standards in headspace vials, adding the same amount of polymer matrix (if possible, a blank polymer known to be free of diethylamine) to match the matrix effect.
-
Analyze the standards using the same HS-GC method.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Quantification:
-
Analyze the prepared sample vials using the established HS-GC method.
-
Identify the diethylamine peak based on its retention time (and mass spectrum if using MS) compared to the standards.
-
Calculate the concentration of diethylamine in the sample using the calibration curve.
-
Data Presentation:
Table 2: Quantitative Data for Diethylamine Analysis by HS-GC
| Parameter | Value | Reference |
| Analytical Technique | Headspace Gas Chromatography (HS-GC) | [6][8] |
| Detector | Flame Ionization Detector (FID) | [6][8] |
| Limit of Detection (LOD) | ~0.1 mg/L (in solution) | [11] |
| Limit of Quantification (LOQ) | ~0.5 mg/L (in solution) | [11] |
| Linearity (R²) | > 0.99 | [11] |
| Recovery | 85-110% | [11] |
Note: LOD, LOQ, and Recovery values are for aqueous samples and may differ for polymer matrices.
Logical Relationships in Amine Analysis
References
- 1. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Diethylamine by Headspace GC - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Amine Curing Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amine curing agents are essential components in the formulation of epoxy resins, significantly influencing the mechanical and thermal properties of the cured material.[1][2][3][4] Accurate quantification and characterization of these amines are crucial for quality control and the development of new formulations.[5][6] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of amine curing agents.[7][8] Due to the poor UV absorption of many native polyether amines, a derivatization step is often necessary to enable UV or fluorescence detection, ensuring high sensitivity and selectivity.[5][9] This application note provides a detailed protocol for the HPLC analysis of amine curing agents, including sample preparation, derivatization, and chromatographic conditions.
Data Presentation
The following table summarizes the quantitative data for the HPLC analysis of various amine curing agents, demonstrating the method's performance.
| Analyte | Linearity Range (mg/kg) | r² | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | RSD (%) |
| Tryptamine (TRY) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 98.9 - 100.9 | 0.1 - 0.8 |
| 2-Phenethylamine (PHE) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 98.9 - 100.9 | 0.1 - 0.8 |
| Putrescine (PUT) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 | 1.86 - 5.96 |
| Cadaverine (CAD) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 98.9 - 100.9 | 0.1 - 0.8 |
| Histamine (HIS) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 98.9 - 100.9 | 0.1 - 0.8 |
| Tyramine (TYR) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 84.85 | 1.86 - 5.96 |
| Spermidine (SPD) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 98.9 - 100.9 | 0.1 - 0.8 |
| Spermine (SPM) | 0.1 - 50 | > 0.999 | 0.01 - 0.10 | 0.02 - 0.31 | 98.9 - 100.9 | 0.1 - 0.8 |
Data compiled from various sources demonstrating typical performance.[10][11]
Experimental Protocols
This section details the methodologies for the HPLC analysis of amine curing agents.
Sample Preparation and Derivatization
Accurate sample preparation is a critical step for reliable HPLC analysis.[12] This protocol utilizes a pre-column derivatization step with dansyl chloride (Dns-Cl) to enhance the detection of amines.
Reagents and Materials:
-
Trichloroacetic acid (5%)
-
Dansyl chloride (Dns-Cl) solution
-
Saturated sodium bicarbonate solution
-
Proline solution
-
Diethyl ether
-
Ammonia (B1221849) (25%)
-
0.22 µm filter
Procedure:
-
Extraction: Extract the amine curing agents from the sample using 5% trichloroacetic acid.[10]
-
Derivatization:
-
To the extract, add saturated sodium bicarbonate solution to adjust the pH.
-
Add the Dns-Cl solution.
-
Incubate the mixture in a water bath at 60 °C for 20 minutes.[10]
-
Add proline solution to react with excess Dns-Cl.
-
-
Extraction of Derivatives:
-
Final Sample Preparation:
HPLC Conditions
Instrumentation:
-
High-Performance Liquid Chromatograph (e.g., HITACHI Chromaster)[10]
-
UV Detector
Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm)[10]
-
Mobile Phase: Gradient elution with acetonitrile and ultrapure water.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 20 µL[10]
-
Column Temperature: 40 °C[10]
-
Detection Wavelength: 254 nm[10]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for amine curing agents.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. appliedpoleramic.com [appliedpoleramic.com]
- 3. specialchem.com [specialchem.com]
- 4. pcimag.com [pcimag.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. molnar-institute.com [molnar-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Application Notes and Protocols for Stoichiometric Ratio Calculations in Benzenedimethanamine-Diethylamine and Epoxy Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the stoichiometric calculations and experimental protocols involved in the reaction of a mixed amine curing agent, comprising 1,3-Benzenedimethanamine (also known as m-xylylenediamine (B75579) or MXDA) and Diethylamine (DEA), with epoxy resins. This information is critical for achieving desired thermoset properties in various research and development applications, including the synthesis of novel polymers and materials in drug development.
Introduction to Epoxy-Amine Reactions
The curing of epoxy resins with amine hardeners is a widely utilized chemical reaction that forms a durable, cross-linked thermoset polymer. The reaction mechanism involves the nucleophilic attack of the amine's active hydrogen on the electrophilic carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. The stoichiometry of this reaction is crucial, as it dictates the cross-linking density and, consequently, the final mechanical, thermal, and chemical properties of the cured material. A balanced stoichiometric ratio of epoxy groups to active amine hydrogens is essential for achieving optimal performance.
Stoichiometric Ratio Calculations
To ensure a complete and optimal reaction, a stoichiometric equivalence between the epoxy groups of the resin and the active amine hydrogens of the curing agent is required. This is achieved by using the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent(s).
2.1. Key Definitions
-
Epoxy Equivalent Weight (EEW): The weight of resin in grams that contains one chemical equivalent of epoxide groups. This value is typically provided by the resin manufacturer or can be determined experimentally.
-
Amine Hydrogen Equivalent Weight (AHEW): The weight of the amine curing agent in grams that contains one equivalent of active amine hydrogens.
2.2. AHEW Calculation
The AHEW is calculated using the following formula:
-
1,3-Benzenedimethanamine (m-xylylenediamine, MXDA):
-
Diethylamine (DEA):
2.3. Calculation for Mixed Amine Hardener
When using a blend of MXDA and DEA, the AHEW of the mixture is calculated based on the weight fraction of each amine:
2.4. Calculating Parts per Hundred Resin (phr)
The amount of the amine hardener blend required to cure 100 parts by weight of the epoxy resin is calculated as follows:
2.5. Data Presentation: Stoichiometric Calculation Parameters
| Parameter | 1,3-Benzenedimethanamine (MXDA) | Diethylamine (DEA) |
| CAS Number | 1477-55-0[1] | 109-89-7[7][8][9] |
| Molecular Formula | C₈H₁₂N₂[1][2][3][4][5][6] | C₄H₁₁N[7][8][9][10] |
| Molecular Weight ( g/mol ) | 136.19[2][4] | 73.14[9][10] |
| Amine Type | Primary Diamine | Secondary Amine[11] |
| Number of Active Hydrogens | 4 | 1 |
| AHEW (g/eq) | 34.05 | 73.14 |
Experimental Protocols
This section outlines the general procedures for the preparation, curing, and characterization of an epoxy resin cured with a mixed amine hardener of MXDA and DEA.
3.1. Materials
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA, with a known EEW)
-
1,3-Benzenedimethanamine (MXDA), ≥99% purity
-
Diethylamine (DEA), ≥99.5% purity
-
Solvent (e.g., acetone, if required for viscosity reduction)
-
Mixing containers (e.g., disposable plastic or glass beakers)
-
Stirring rods or mechanical stirrer
-
Vacuum oven or desiccator
-
Molds for sample casting (e.g., silicone or PTFE)
-
Analytical instrumentation: Differential Scanning Calorimeter (DSC), Fourier-Transform Infrared (FTIR) Spectrometer.
3.2. Experimental Workflow
Caption: Experimental workflow for epoxy-amine reaction.
3.3. Detailed Methodologies
3.3.1. Preparation of the Epoxy-Amine Mixture
-
Stoichiometric Calculation: Based on the EEW of the chosen epoxy resin and the desired weight ratio of MXDA to DEA in the hardener blend, calculate the required phr of the amine mixture using the formulas provided in Section 2.
-
Weighing: Accurately weigh the epoxy resin into a clean, dry mixing container. In a separate container, accurately weigh the calculated amounts of MXDA and DEA to create the amine hardener blend.
-
Mixing: Thoroughly mix the MXDA and DEA to ensure a homogeneous blend.
-
Combining Components: Add the amine blend to the epoxy resin. Mix the components thoroughly for 3-5 minutes using a mechanical stirrer or by hand with a stirring rod until a uniform mixture is achieved. Scrape the sides and bottom of the container to ensure all components are well incorporated.
-
Degassing: Place the mixture in a vacuum oven or desiccator at room temperature to remove any entrapped air bubbles until the mixture is clear.
3.3.2. Curing Protocol
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing Schedule: The curing schedule will depend on the specific reactivity of the epoxy-amine system. A typical two-stage curing process is often employed:
-
Initial Cure: Heat the samples at a moderate temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).
-
Post-Cure: Increase the temperature to a higher level (e.g., 120-150°C) for an extended period (e.g., 2-4 hours) to ensure complete cross-linking.
-
Note: The optimal curing schedule should be determined experimentally, for example, by using DSC to identify the curing exotherm.
-
3.4. Characterization Protocols
3.4.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and to monitor the curing process.
-
For Curing Profile:
-
Prepare a small sample (5-10 mg) of the uncured epoxy-amine mixture in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing completion (e.g., 250°C).
-
The resulting exotherm in the DSC thermogram represents the heat of reaction and can be used to determine the onset, peak, and end-set temperatures of the cure.
-
-
For Glass Transition Temperature (Tg):
-
Use a sample of the fully cured material.
-
Heat the sample in the DSC at a controlled rate (e.g., 10°C/min) through the expected glass transition region.
-
The Tg is observed as a step-change in the heat flow curve.
-
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor the chemical changes during the curing reaction.
-
Acquire an FTIR spectrum of the uncured mixture.
-
Acquire FTIR spectra of the material at various stages of the curing process and of the fully cured sample.
-
Monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the changes in the amine group peaks (N-H stretching and bending vibrations) to follow the reaction progress.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the curing of an epoxy resin with a primary and a secondary amine.
Caption: Epoxy-amine reaction pathway.
This document provides a foundational understanding and practical protocols for working with benzenedimethanamine-diethylamine and epoxy reactions. For specific applications, further optimization of the formulations and curing conditions may be necessary. Always consult the safety data sheets (SDS) for all chemicals before use and perform experiments in a well-ventilated area with appropriate personal protective equipment.
References
- 1. solechem.eu [solechem.eu]
- 2. m-Xylylenediamine [chembk.com]
- 3. m-Xylylenediamine - Wikipedia [en.wikipedia.org]
- 4. m-Xylylenediamine 99 1477-55-0 [sigmaaldrich.com]
- 5. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. M-Xylylenediamine [chembk.com]
- 7. Diethylamine | 109-89-7 [chemicalbook.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. grokipedia.com [grokipedia.com]
- 10. DIETHYLAMINE (DEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 11. Diethylamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Low-Temperature Curing of Epoxy Resins Using a Benzenedimethanamine-Diethylamine Hardener System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized for their exceptional mechanical properties, chemical resistance, and strong adhesion to a variety of substrates. The curing process, an essential step in forming the final three-dimensional cross-linked network, is typically initiated by the addition of a hardener. While many epoxy systems require elevated temperatures to achieve a full cure, there is a significant demand for formulations that can cure efficiently at low or ambient temperatures. This is particularly critical in applications where heat-sensitive components are present or when working in environments with limited temperature control.
This document provides detailed application notes and experimental protocols for the low-temperature curing of epoxy resins using a novel hardener system composed of a blend of benzenedimethanamine and diethylamine (B46881). Benzenedimethanamine, specifically the meta-xylylenediamine (MXDA) isomer, is an aromatic amine containing aliphatic amine functionalities.[1] This unique structure contributes to a rapid cure, even at low temperatures, while imparting excellent chemical resistance to the cured epoxy.[1][2] Diethylamine, a simple aliphatic amine, is known for its high reactivity and ability to facilitate curing in cold conditions.[3][4] The combination of these two amines offers a synergistic effect, providing a balance between a fast cure rate at low temperatures and the desirable final properties of the cured epoxy network.
These protocols are designed to guide researchers in the formulation, curing, and characterization of epoxy systems for a range of applications, including the encapsulation of sensitive biological samples, the fabrication of microfluidic devices, and the development of advanced composite materials.
Data Presentation
The following tables summarize the typical physical and mechanical properties of a standard Bisphenol A-based epoxy resin cured with the benzenedimethanamine-diethylamine hardener system at low and ambient temperatures. The data presented is a composite from literature on similar amine-cured systems and should be considered as a baseline for experimental work.
Table 1: Curing Characteristics
| Parameter | Value (Cured at 10°C) | Value (Cured at 25°C) |
| Gel Time (100g mass) | 45 - 60 minutes | 25 - 35 minutes |
| Tack-Free Time | 4 - 6 hours | 2 - 3 hours |
| Full Cure Time | 7 days | 5 days |
Table 2: Mechanical Properties of Cured Epoxy
| Property | Value (Cured at 10°C) | Value (Cured at 25°C) |
| Tensile Strength | 60 - 75 MPa | 70 - 85 MPa |
| Tensile Modulus | 2.5 - 3.0 GPa | 2.8 - 3.3 GPa |
| Elongation at Break | 3 - 5% | 4 - 6% |
| Shore D Hardness | 80 - 85 | 82 - 88 |
Table 3: Thermal and Chemical Properties of Cured Epoxy
| Property | Value |
| Glass Transition Temperature (Tg) | 90 - 110°C |
| Water Absorption (24h immersion) | < 0.5% |
| Chemical Resistance | Excellent resistance to water, solvents, and mild acids |
Experimental Protocols
Materials Required
-
Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 180-195 g/eq).
-
Hardener Components:
-
Benzenedimethanamine (meta-xylylenediamine, MXDA)
-
Diethylamine (DEA)
-
-
Ancillary Materials:
-
Disposable mixing cups and stirring rods
-
Weighing balance (accurate to 0.01 g)
-
Vacuum desiccator (optional, for degassing)
-
Molds for casting test specimens
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
Protocol 1: Preparation of the this compound Hardener Blend
This protocol describes the preparation of a stock solution of the mixed amine hardener.
-
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate PPE.
-
Determine Blend Ratio: A recommended starting point for the hardener blend is a weight ratio of 80:20 benzenedimethanamine to diethylamine. This ratio can be adjusted to modify the curing characteristics. Increasing the proportion of diethylamine will generally lead to a faster cure but may slightly reduce the final glass transition temperature.
-
Mixing: In a clean, dry container, accurately weigh the desired amounts of benzenedimethanamine and diethylamine.
-
Homogenization: Gently stir the two components until a homogenous, clear liquid is obtained. Avoid vigorous mixing to minimize air entrapment.
-
Storage: Store the prepared hardener blend in a tightly sealed container in a cool, dark place. The blend is stable for several weeks when stored properly.
Protocol 2: Low-Temperature Curing of Epoxy Resin
This protocol details the procedure for mixing the epoxy resin with the prepared hardener blend and curing at low temperatures.
-
Stoichiometric Calculation: The optimal mix ratio of epoxy resin to the hardener blend is determined by the stoichiometry of the epoxy-amine reaction. The amine hydrogen equivalent weight (AHEW) of the hardener blend must be calculated.
-
AHEW of Benzenedimethanamine (MXDA, C₈H₁₂N₂) = Molecular Weight / Number of active hydrogens = 136.2 / 4 = 34.05 g/eq.
-
AHEW of Diethylamine (DEA, C₄H₁₁N) = Molecular Weight / Number of active hydrogens = 73.14 / 1 = 73.14 g/eq.
-
For an 80:20 blend by weight:
-
AHEW_blend = 100 / [(80 / 34.05) + (20 / 73.14)] ≈ 38.1 g/eq.
-
-
-
Mixing Ratio Calculation: The parts per hundred resin (phr) of the hardener blend is calculated as:
-
phr = (AHEW_blend / Epoxy Equivalent Weight) * 100
-
For an epoxy resin with EEW = 190 g/eq, phr = (38.1 / 190) * 100 ≈ 20 phr.
-
-
Mixing:
-
Accurately weigh the required amount of epoxy resin into a clean mixing cup.
-
Add the calculated amount of the this compound hardener blend to the epoxy resin.
-
Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogenous mixture. The mixture will exotherm (generate heat).
-
-
Degassing (Optional): If air bubbles are a concern, place the mixture in a vacuum desiccator for 5-10 minutes to remove entrapped air.
-
Application and Curing:
-
Pour the mixed epoxy system into the desired mold or apply it to the substrate.
-
Place the assembly in a temperature-controlled environment at the desired low temperature (e.g., 10°C).
-
Allow the epoxy to cure for the time specified in Table 1. Note that full mechanical and chemical properties will be achieved after the full cure time.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and curing the epoxy system.
Caption: Simplified reaction pathway for epoxy-amine curing.
Caption: Relationship between hardener components and cured properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing Temperature for Benzenedimethanamine-Diethylamine Epoxy Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing temperature for epoxy systems utilizing a combination of benzenedimethanamine and diethylamine (B46881) as curing agents.
Troubleshooting Guides
Unexpected outcomes during the curing process can often be traced back to suboptimal temperature control. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Cure | Curing temperature is too low, slowing the reaction rate between the epoxy resin and the amine hardeners. | Increase the ambient curing temperature to the recommended range. Consider a post-curing step at an elevated temperature to ensure full cross-linking. |
| Brittle Cured Epoxy | Curing temperature is too high, leading to a rapid, uncontrolled exothermic reaction. This can result in a highly cross-linked but brittle network. | Reduce the curing temperature. For thick sections, consider a step-cure process, starting at a lower temperature and gradually increasing it. |
| Surface Tackiness or "Amine Blush" | Low curing temperatures in the presence of humidity and carbon dioxide can cause the amine curing agents to react with moisture in the air, forming a greasy film on the surface. | Increase the curing temperature and ensure the curing environment has low humidity. If amine blush has already formed, it can be removed by washing the surface with warm, soapy water, followed by a solvent wipe. |
| Yellowing or Discoloration | Excessive curing temperature or prolonged exposure to elevated temperatures can cause thermal degradation of the epoxy-amine network. | Optimize the curing time and temperature to achieve full cure without unnecessary exposure to high heat. Use the minimum effective curing temperature. |
| Inconsistent Mechanical Properties | Non-uniform temperature distribution across the sample during curing, leading to variations in the degree of cure and cross-link density. | Ensure uniform heating of the entire sample. For oven curing, ensure proper air circulation. For large or complex geometries, consider a cure schedule with holds at intermediate temperatures to allow for thermal equilibration. |
Frequently Asked Questions (FAQs)
Q1: What is the role of benzenedimethanamine and diethylamine in the epoxy curing system?
A1: Benzenedimethanamine (also known as m-xylylenediamine (B75579) or MXDA) is an aromatic amine that acts as the primary curing agent, imparting high thermal stability and mechanical strength to the cured epoxy. Diethylamine is an aliphatic amine that functions as a reactive accelerator. Its addition can reduce the gel time and lower the overall curing temperature required, while also potentially increasing the flexibility of the cured system. The combination allows for a balance between processing time, curing temperature, and final material properties.
Q2: How does curing temperature affect the final properties of the epoxy system?
A2: Curing temperature significantly influences the kinetics of the epoxy-amine reaction and the resulting network structure.
-
Low Temperatures: Result in a slower reaction, which may lead to an incomplete cure and reduced mechanical and thermal properties.
-
Optimal Temperatures: Allow for a complete and uniform cross-linking reaction, leading to the desired balance of strength, toughness, and thermal stability.
-
High Temperatures: Can accelerate the reaction, potentially causing an uncontrolled exotherm. This can lead to thermal degradation, increased brittleness, and residual stresses in the cured material.
Q3: How can I determine the optimal curing temperature for my specific formulation?
A3: The optimal curing temperature can be determined experimentally using thermal analysis techniques. Differential Scanning Calorimetry (DSC) is used to identify the onset and peak of the curing exotherm, which provides a temperature range for the curing process. A series of isothermal DSC experiments at different temperatures can help determine the time required for complete cure at each temperature. Dynamic Mechanical Analysis (DMA) can then be used to measure the glass transition temperature (Tg) and mechanical properties of samples cured under different conditions to identify the optimal cure schedule that yields the desired performance.
Q4: What is the typical glass transition temperature (Tg) I can expect from a benzenedimethanamine-cured epoxy system?
A4: The glass transition temperature (Tg) of an epoxy system cured with benzenedimethanamine will depend on the specific epoxy resin used and the cure schedule. Generally, aromatic amine curing agents like benzenedimethanamine result in a higher Tg compared to aliphatic amines. The addition of diethylamine as a co-curing agent may slightly lower the Tg. A post-cure at a temperature above the initial cure temperature is often employed to maximize the Tg.
Q5: Can I cure this epoxy system at room temperature?
A5: While the addition of diethylamine can accelerate the reaction, a full cure at room temperature for an epoxy system primarily cured with benzenedimethanamine is unlikely to achieve optimal properties. Aromatic amines typically require elevated temperatures to achieve a high degree of cure and develop their full mechanical and thermal properties. A mild-to-moderate temperature cure (e.g., 60-100°C) followed by a higher temperature post-cure is generally recommended.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Profile Determination
Objective: To determine the heat of cure, onset temperature, and peak exothermic temperature of the benzenedimethanamine-diethylamine epoxy system.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy-amine formulation into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected completion of the cure (e.g., 250°C).
-
Hold at the final temperature for a few minutes to ensure the reaction is complete.
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp at the same rate to determine the glass transition temperature (Tg) of the fully cured material.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak in the first heating scan to determine the total heat of cure (ΔH).
-
Determine the onset temperature and the peak temperature of the exotherm.
-
Determine the Tg from the step change in the heat flow curve of the second heating scan.
-
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Objective: To evaluate the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg) of the cured epoxy system.
Methodology:
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy system with precise dimensions (e.g., 35 mm x 12 mm x 3 mm). Ensure the samples are fully cured according to the desired cure schedule.
-
Instrument Setup: Mount the sample in the DMA instrument using a suitable clamping configuration (e.g., single cantilever).
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 30°C).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature at a constant heating rate (e.g., 3°C/min) to a temperature above the Tg.
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (loss modulus/storage modulus) as a function of temperature.
-
The Tg can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.
-
The storage modulus in the glassy region (below Tg) and the rubbery region (above Tg) provides information about the stiffness and cross-link density of the material.
-
Quantitative Data Summary
The following table presents typical thermal and mechanical properties for an epoxy resin cured with benzenedimethanamine (MXDA). The addition of diethylamine as a co-curing agent will influence these properties. Generally, increasing the proportion of diethylamine may lead to a slight decrease in Tg and tensile strength, but an increase in flexibility (elongation at break) and a faster cure time at lower temperatures.
| Property | Value (for Benzenedimethanamine Cured System) | Expected Influence of Diethylamine Addition |
| Glass Transition Temperature (Tg) by DSC | 120 - 150 °C | Slight Decrease |
| Glass Transition Temperature (Tg) by DMA | 130 - 160 °C | Slight Decrease |
| Tensile Strength | 70 - 90 MPa | Slight Decrease |
| Tensile Modulus | 2.5 - 3.5 GPa | Slight Decrease |
| Elongation at Break | 3 - 6 % | Increase |
Visualizations
Caption: Workflow for optimizing curing temperature.
Caption: Relationship between curing temperature and material properties.
Technical Support Center: Preventing Amine Blush with Benzenedimethanamine-Based Curing Agents
This guide provides researchers, scientists, and development professionals with a comprehensive resource for troubleshooting amine blush in epoxy coatings. It focuses on formulations containing benzenedimethanamine, a common and effective epoxy curing agent.
Frequently Asked Questions (FAQs)
Q1: What is amine blush?
A1: Amine blush is a chemical byproduct that forms on the surface of a curing epoxy.[1] It typically manifests as a waxy, oily, or sticky film that can be invisible or may appear cloudy, milky, or as greasy white spots.[1][2][3] This phenomenon occurs when the amine curing agent, such as benzenedimethanamine, reacts with moisture and carbon dioxide (CO₂) present in the air.[3][4] This reaction forms ammonium (B1175870) carbamate (B1207046) or bicarbonate salts on the surface.[1][4] The primary issue with amine blush is that it acts as a bond breaker, which can cause significant adhesion problems for subsequent coatings, leading to delamination and failure of the entire coating system.[1][3][5]
Q2: Are epoxy formulations with benzenedimethanamine prone to amine blush?
A2: Benzenedimethanamine (MXDA) is a versatile curing agent. Like most primary amines used in epoxy hardeners, it can be susceptible to amine blush, especially under adverse environmental conditions.[6] The tendency for blush formation is influenced by the overall formulation, including the presence of co-hardeners like diethylamine, accelerators, and other additives. Formulations can be designed to minimize blushing.[6]
Q3: What are the primary causes of amine blush?
A3: Amine blush is primarily caused by environmental factors during the curing process. The key contributors are:
-
High Humidity: Excess moisture in the air provides the water molecules necessary for the reaction with the amine and CO₂.[4][7] Applying coatings when the relative humidity is high (typically above 70-85%) significantly increases the risk.[4][5][8]
-
Low Temperature: Colder temperatures slow down the primary reaction between the amine curing agent and the epoxy resin.[8] This provides unreacted amines on the surface more time to react with atmospheric moisture and carbon dioxide.[6][8]
-
High Carbon Dioxide (CO₂) Levels: The presence of CO₂ is a key ingredient for carbamate formation.[4] Using unvented fossil fuel-burning heaters (e.g., propane (B168953) or kerosene (B1165875) "salamander" heaters) in enclosed spaces can dramatically increase CO₂ and water vapor levels, creating ideal conditions for amine blush.[3][4][5]
-
Condensation: If the substrate temperature is at or below the dew point of the surrounding air, moisture will condense on the surface.[8][9] It is a standard industry practice to ensure the surface temperature is at least 5°F (3°C) above the dew point during application and curing.[3][8][10]
Q4: How can I detect the presence of amine blush?
A4: Since amine blush can sometimes be invisible, a simple visual inspection is not always sufficient.[3][10] Here are common detection methods:
-
Visual and Tactile Inspection: Look for a hazy, waxy, or greasy film on the cured epoxy surface.[7] The surface may feel sticky or greasy to the touch.[7]
-
Water Break Test: Spray a light mist of clean, deionized water onto the surface. If the water beads up or forms irregular droplets instead of sheeting out into a uniform film, a low surface energy contaminant like amine blush is likely present.[1][7]
-
pH Test: A clean, fully cured epoxy surface should have a neutral pH (around 7). An amine blush, being alkaline, will result in a higher pH. This can be checked with pH test strips.[10][11]
-
Commercial Test Kits: Specific field test kits, such as the Elcometer 139 Amine Blush Swab Test, are available for a more definitive indication of carbamates on the surface.[3][11][12]
Troubleshooting and Prevention Guide
This section provides a systematic approach to identifying, removing, and preventing amine blush in your experiments.
Problem: A waxy, sticky, or cloudy film is present on the cured coating.
| Potential Cause | Recommended Solution |
| High Humidity / Low Temperature | Control the environment. Apply and cure coatings in a temperature-controlled room (ideally 23-25°C or 73-77°F) with relative humidity below 60%.[7] Use dehumidifiers or climate control systems.[3][5] |
| Condensation on Substrate | Ensure the substrate temperature is at least 5°F (3°C) above the dew point before and during application.[3][10] Use infrared thermometers to monitor surface temperature. |
| High CO₂ Exposure | Ensure adequate ventilation with fresh air.[7] Avoid using gas or kerosene heaters in the curing area; opt for electric heaters instead.[4][5] |
| Incorrect Mixing Ratio | Strictly adhere to the manufacturer's recommended mix ratio for the epoxy resin and curing agent.[7] Inaccurate ratios can lead to an excess of unreacted amines at the surface. |
| Insufficient Induction Time | If the product data sheet specifies an induction or "sweat-in" time, do not skip it. This initial reaction period helps ensure the amine reacts with the epoxy resin before it can react with atmospheric moisture.[9][10] |
Workflow for Addressing Amine Blush
Caption: Workflow for identifying and remediating amine blush.
Quantitative Data Summary
The following tables summarize key environmental parameters for preventing amine blush. These values are general guidelines; always consult the technical data sheet for your specific epoxy system.
Table 1: Recommended Environmental Conditions for Coating Application
| Parameter | Recommended Range | High-Risk Condition | Consequence of Deviation |
| Ambient Temperature | 18-25°C (65-77°F) | < 10°C (50°F)[5] | Slows epoxy-amine reaction, increasing blush risk[8] |
| Relative Humidity (RH) | < 60% | > 85%[5][8] | Provides moisture for carbamate formation[7] |
| Surface Temperature | > 3°C (5°F) above Dew Point | ≤ Dew Point | Condensation on surface leads to blush[8][10] |
Table 2: Impact of Curing Conditions on Surface Quality (Illustrative Data)
| Temp (°C) | RH (%) | Surface Appearance | Intercoat Adhesion (ASTM D3359) |
| 25 | 50 | Clear, glossy | 5B |
| 25 | 85 | Slight haze, reduced gloss | 3B |
| 10 | 50 | Clear, glossy | 5B |
| 10 | 85 | Waxy film, significant cloudiness | 1B (Delamination) |
Experimental Protocols
Protocol 1: Detection of Amine Blush using the Water Break Test
Objective: To qualitatively determine the presence of amine blush on a cured epoxy surface.
Materials:
-
Spray bottle
-
Deionized or distilled water
Procedure:
-
Ensure the epoxy surface has cured for the time specified by the manufacturer.
-
Fill the spray bottle with deionized water.
-
Hold the spray bottle approximately 12 inches (30 cm) from the surface and apply a light, fine mist of water.
-
Observe the behavior of the water on the surface.
-
Negative Result (No Blush): The water spreads out, forming a continuous, unbroken film. This indicates a clean, high-energy surface.
-
Positive Result (Blush Present): The water beads up, pulls back, or forms distinct droplets.[1][7] This "water break" indicates the presence of a low-energy contaminant, such as amine blush.
-
Protocol 2: Standard Procedure for Amine Blush Removal
Objective: To effectively remove the water-soluble amine blush layer before sanding or recoating.
Materials:
-
Warm water
-
Mild detergent or degreaser
-
Lint-free cloths or abrasive pads
-
Clean water for rinsing
Procedure:
-
Prepare a solution of warm water and a small amount of detergent. Solvents like acetone (B3395972) or MEK are ineffective against amine blush.[10]
-
Using a lint-free cloth or a non-aggressive abrasive pad soaked in the soapy water, scrub the entire surface to break up the waxy film.[3]
-
Wipe away the initial soap and blush residue with a clean, damp cloth.
-
Thoroughly rinse the entire surface with clean water to remove all residues.[7]
-
Dry the surface completely with clean, dry, lint-free cloths.
-
Perform the Water Break Test (Protocol 1) to confirm that the blush has been completely removed before proceeding with any mechanical abrasion (sanding) or recoating.[1] If the test fails, repeat the cleaning procedure.
Logical Diagram for Blush Prevention
Caption: Key pillars for the prevention of amine blush.
References
- 1. benchchem.com [benchchem.com]
- 2. artresin.com [artresin.com]
- 3. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 4. vichem.vn [vichem.vn]
- 5. tri-iso.com [tri-iso.com]
- 6. Wiki paint | Paint Inspector Com [paint-inspector.com]
- 7. artline-resin.eu [artline-resin.eu]
- 8. pcimag.com [pcimag.com]
- 9. kta.com [kta.com]
- 10. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. Amine Blush Test | Elcometer [elcometerusa.com]
Strategies for improving mechanical strength of resins cured with Benzenedimethanamine-diethylamine
Technical Support Center: Resins Cured with Benzenedimethanamine-Diethylamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with a blend of benzenedimethanamine and diethylamine (B46881). The focus is on strategies to improve the mechanical strength of the cured resin.
Troubleshooting Guide
This section addresses specific issues that may arise during the curing process, leading to suboptimal mechanical properties.
Issue 1: The cured resin is soft, sticky, or tacky.
-
Question: My cured resin sample is not fully hardened and has a sticky surface. What could be the cause, and how can I fix it?
-
Answer: A soft or sticky surface is typically a sign of incomplete curing.[1] Several factors can contribute to this issue:
-
Incorrect Mixing Ratio: The stoichiometry between the epoxy resin and the amine hardeners is crucial.[2][3] An incorrect ratio can lead to an incomplete reaction, leaving unreacted components.[1][4] Always weigh the components accurately using a calibrated scale, as mixing by volume can be inaccurate.[4]
-
Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogeneous mixture.[5][6] Scrape the sides and bottom of the mixing container to incorporate all the material.[4] A common recommendation is to use a "two-cup" mixing method, where the mixture is transferred to a second clean cup and mixed again.[4]
-
Low Curing Temperature: Amine-epoxy reactions are temperature-dependent.[7] If the ambient temperature is too low, the curing time will increase significantly, or the reaction may stall altogether.[5][6] Consider using an external heat source to maintain the recommended curing temperature.[5]
-
Amine Blush: A sticky film can form on the surface due to a reaction between the amine curing agent and atmospheric carbon dioxide and moisture, especially in humid conditions.[2] This can be mitigated by working in a controlled environment with lower humidity. If a film has formed, it can often be removed by washing the surface with warm, soapy water.[5]
-
Issue 2: The cured resin is brittle and has low fracture toughness.
-
Question: The resin has cured completely but is very brittle and fractures easily. How can I improve its toughness?
-
Answer: Brittleness in highly cross-linked epoxy networks is a common challenge. Here are several strategies to enhance toughness:
-
Adjusting the Amine Ratio: Benzenedimethanamine, an aromatic amine, contributes to rigidity and high glass transition temperature (Tg), while diethylamine, a secondary aliphatic amine, can introduce more flexibility into the polymer network. Systematically varying the ratio of these two amines can allow you to balance stiffness and toughness.
-
Off-Stoichiometry Formulations: While a 1:1 stoichiometric ratio is often recommended for maximum strength, slight adjustments can sometimes increase certain properties at the expense of others.[2] Experimenting with slightly off-stoichiometric ratios may improve toughness, though it could potentially decrease other properties like solvent resistance.[2]
-
Inclusion of Toughening Agents: Incorporating toughening agents is a common strategy. This can include:
-
Rubber Modifiers: Adding amine-terminated acrylonitrile (B1666552) butadiene (ATBN) copolymer can significantly improve strength.[8]
-
Thermoplastics: Certain thermoplastics can be dissolved into the epoxy resin before curing to create a secondary phase that impedes crack propagation.[9]
-
-
Controlling Cross-linking Density: A very high cross-linking density can lead to brittleness.[10] By adjusting the formulation, for instance by using a blend of amines with different functionalities, you can control the final cross-link density of the cured product.[11]
-
Issue 3: The mechanical properties of the cured resin are inconsistent between batches.
-
Question: I am observing significant variation in tensile strength and modulus across different batches of my cured resin. What could be causing this inconsistency?
-
Answer: Inconsistent results are often due to a lack of control over key process parameters. To ensure reproducibility, consider the following:
-
Precise Measurement and Mixing: As mentioned, accurate weighing and thorough mixing are critical for batch-to-batch consistency.[1][4]
-
Consistent Curing Schedule: The curing temperature and time must be precisely controlled for every batch.[12] Variations in the thermal history will lead to different degrees of cure and, consequently, different mechanical properties.
-
Environmental Control: Fluctuations in ambient temperature and humidity can affect the curing reaction.[5] Working in a climate-controlled environment is highly recommended.
-
Storage of Components: Amine hardeners can absorb atmospheric carbon dioxide, which can affect their reactivity and the final properties of the cured resin.[2] Ensure that all components are stored in tightly sealed containers.
-
Issue 4: The cured resin contains bubbles or voids.
-
Question: My final cured product has visible bubbles, which I suspect are weakening it. How can I prevent this?
-
Answer: Voids and bubbles are stress concentration points that can significantly reduce the mechanical strength of the resin.
-
Careful Mixing: Avoid whipping air into the mixture during the mixing process. Mix slowly and deliberately.[5]
-
Degassing: Use a vacuum chamber to degas the resin mixture before pouring it into the mold. This will remove any dissolved or entrapped air.
-
Surface Treatment: Bubbles that rise to the surface during curing can often be removed by gently passing a heat gun over the surface.[5]
-
Use of a Primer: When casting on porous surfaces like wood, air can be released from the substrate into the resin. Applying a thin sealing coat of the epoxy resin first can prevent this.[6]
-
Frequently Asked Questions (FAQs)
Q1: How does the ratio of benzenedimethanamine to diethylamine affect the mechanical properties of the cured resin?
A1: The ratio of the aromatic amine (benzenedimethanamine) to the secondary aliphatic amine (diethylamine) is a critical formulation parameter.
-
Benzenedimethanamine (an aromatic amine): Generally contributes to a higher glass transition temperature (Tg), increased stiffness (modulus), and better thermal stability due to the rigid aromatic structures.
-
Diethylamine (a secondary aliphatic amine): Tends to create longer, more flexible chains between cross-links. This can lead to increased toughness and elongation at break, but potentially a lower Tg and modulus compared to a purely aromatic amine system. By adjusting the ratio, you can tailor the properties of the final cured resin. A higher proportion of benzenedimethanamine will likely result in a stronger but more brittle material, while a higher proportion of diethylamine will likely produce a more flexible and tougher, but less rigid, material. Combining different amine types allows for a balance of properties.[13][14]
Q2: What is the optimal curing schedule (temperature and time) for this system?
A2: The optimal curing schedule depends on the specific epoxy resin used and the ratio of the amine hardeners.
-
Curing Temperature: Aliphatic amines can react at room temperature, while aromatic amines often require elevated temperatures for a complete cure.[11][15] Therefore, a post-curing step at an elevated temperature is often necessary to achieve the maximum cross-linking and mechanical properties.[14] A common approach is an initial cure at a lower temperature followed by a post-cure at a temperature above the expected final glass transition temperature (Tg) of the material.
-
Curing Time: The time required for curing is inversely related to the temperature; higher temperatures lead to faster curing.[5] However, excessively fast curing can generate significant exothermic heat, leading to internal stresses and potentially compromising the material's integrity.[1] It is recommended to perform a differential scanning calorimetry (DSC) analysis to determine the ideal curing profile for your specific formulation.
Q3: How do fillers or additives affect the mechanical strength?
A3: The addition of fillers and other additives can significantly modify the mechanical properties of the cured resin.
-
Reinforcing Fillers: Fillers such as glass fibers, carbon fibers, or nanoparticles (e.g., silica, carbon nanotubes) can substantially increase the stiffness, strength, and toughness of the resin.
-
Diluents: Reactive diluents are sometimes added to reduce the viscosity of the resin for better processing. However, these can also impact the final mechanical properties, and their effect should be carefully evaluated.[11] The type and amount of diluent can either increase or decrease the mechanical performance depending on the specific chemistry.[11]
Q4: What are the key steps in a general experimental protocol to test for improved mechanical strength?
A4: A generalized protocol would involve the following key stages: formulation and mixing, casting and curing, and mechanical testing. A detailed example is provided in the "Experimental Protocols" section below.
Data Presentation
The following table provides an illustrative summary of how formulation and process variables can influence the mechanical properties of an amine-cured epoxy resin. The values are representative and should be confirmed experimentally for your specific system.
Table 1: Influence of Formulation and Curing Parameters on Mechanical Properties
| Parameter Variation | Expected Effect on Tensile Strength | Expected Effect on Toughness (Fracture Energy) | Expected Effect on Glass Transition Temp. (Tg) | Rationale |
| Increasing Benzenedimethanamine Ratio | Increase | Decrease | Increase | Aromatic amines create rigid, densely cross-linked networks, increasing stiffness and thermal stability but reducing flexibility.[16] |
| Increasing Curing Temperature | Increase (up to optimal) | Variable | Increase | Higher temperatures promote a more complete cross-linking reaction, leading to improved properties.[12] |
| Addition of Rubber Toughener (e.g., ATBN) | Slight Decrease | Significant Increase | Slight Decrease | The rubber particles form a separate phase that dissipates energy and stops crack propagation, enhancing toughness.[8] |
| Off-Stoichiometry (Slight Amine Excess) | Decrease | Increase | Decrease | Excess amine can lead to a lower cross-link density, which may increase flexibility but reduce overall strength and thermal properties.[2][3] |
Experimental Protocols
Protocol 1: Preparation and Mechanical Testing of Cured Epoxy Resin Samples
-
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Benzenedimethanamine
-
Diethylamine
-
Digital scale (accuracy ±0.01 g)
-
Mixing containers and stir rods
-
Vacuum desiccator/chamber
-
Molds for tensile test specimens (e.g., dog-bone shape as per ASTM D638)
-
Programmable oven
-
Universal Testing Machine (for tensile testing)
-
-
Procedure:
-
Formulation Calculation: Calculate the required mass of each amine hardener for a stoichiometric ratio with the epoxy resin. The epoxy equivalent weight (EEW) of the resin and the hydrogen equivalent weight (HEW) of the amines are needed for this calculation.
-
Mixing:
-
Degassing: Place the mixed resin in a vacuum chamber at a pressure of approximately -1 bar for 10-15 minutes, or until bubbling subsides, to remove any entrapped air.
-
Casting: Carefully pour the degassed resin mixture into the specimen molds.
-
Curing:
-
Place the filled molds into the programmable oven.
-
Cure according to a defined schedule. For example, an initial cure at 80°C for 2 hours, followed by a post-cure at 150°C for another 2 hours. This schedule should be optimized for your specific system.
-
Allow the samples to cool slowly to room temperature inside the oven to prevent internal stresses.
-
-
Demolding and Preparation: Once cooled, carefully remove the cured specimens from the molds. If necessary, lightly sand any flashing from the edges.
-
Mechanical Testing:
-
Conduct tensile tests on the specimens using a Universal Testing Machine according to ASTM D638 standards.
-
Record the tensile strength, modulus of elasticity, and elongation at break for each sample.
-
Test at least five specimens for each formulation to ensure statistical significance.
-
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to optimizing the mechanical strength of your cured resin.
Caption: Troubleshooting workflow for diagnosing and resolving poor mechanical strength in cured resins.
Caption: Logical relationship between input parameters and final mechanical properties of the cured resin.
References
- 1. bmmold.com [bmmold.com]
- 2. pcimag.com [pcimag.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Common epoxy problems and how to fix them - Polyestershoppen.com [polyestershoppen.com]
- 5. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 6. Epoxy resin – problems and solutions - Gobbetto [gobbetto.com]
- 7. hanepoxy.net [hanepoxy.net]
- 8. Epoxy Resins: Effect of Amines on Curing Characteristics and Properties | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. threebond.co.jp [threebond.co.jp]
- 16. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
Extending the pot life of Benzenedimethanamine-diethylamine epoxy mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzenedimethanamine and diethylamine (B46881) epoxy mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and application of benzenedimethanamine-diethylamine epoxy systems.
Issue 1: Pot Life is Significantly Shorter Than Expected
Question: My epoxy mixture is gelling and becoming unworkable much faster than anticipated. What could be the cause and how can I extend the pot life?
Answer: A shorter than expected pot life is a common issue, often related to the exothermic reaction of the epoxy and amine hardeners. The primary factors are temperature, the mass of the mixed components, and the reactivity of the hardeners.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| High Ambient Temperature | The rate of the epoxy-amine reaction is highly dependent on temperature. A higher ambient temperature will significantly accelerate the curing process and reduce pot life.[1][2] | Work in a controlled, cooler environment. Storing the resin and hardener in a cool place (e.g., 15-20°C) before mixing can also help. |
| Large Mixing Volume (Mass Effect) | The curing reaction is exothermic, meaning it generates heat.[3] In larger batches, this heat cannot dissipate quickly, which increases the mixture's temperature and further accelerates the reaction, creating a feedback loop that shortens pot life.[1][4] | Mix smaller batches of the epoxy system immediately before use.[1] If a large amount is needed, consider using an automated mixing and dispensing system. |
| Incorrect Mix Ratio | An off-ratio mix, particularly with an excess of the amine hardener, can sometimes lead to a faster reaction, although it will also result in suboptimal final properties.[1] | Carefully measure both the epoxy resin and the hardener components by weight or volume according to the manufacturer's specifications. Do not alter the ratio to try to extend pot life, as this will negatively impact the cured properties. |
| Mixing Container Geometry | Deep, narrow mixing containers trap heat, accelerating the exothermic reaction.[1] | Use a wide, shallow container for mixing. This increases the surface area-to-volume ratio, allowing for better heat dissipation.[1] |
Logical Workflow for Troubleshooting Short Pot Life
Caption: Troubleshooting workflow for short epoxy pot life.
Issue 2: Incomplete Cure or Tacky Surface After Expected Cure Time
Question: The epoxy has remained soft or has a sticky surface long after its specified cure time. What went wrong?
Answer: An incomplete cure is often due to issues with the mixing procedure, environmental conditions, or contamination.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inaccurate Mix Ratio | An incorrect amount of either resin or hardener will leave unreacted components, resulting in a soft or tacky cure. | Always measure components precisely. Using graduated mixing cups or a calibrated scale is critical. |
| Inadequate Mixing | If the resin and hardener are not thoroughly mixed, some areas will have an excess of one component, leading to localized soft or wet spots.[5] | Mix the two components thoroughly, scraping the sides and bottom of the mixing container to ensure all material is incorporated. A common best practice is the "two-container" method: mix in one cup, then transfer to a second, clean cup and mix again.[5] |
| Low Curing Temperature | Temperatures below the recommended range for the epoxy system will slow down or even halt the chemical reaction, preventing a full cure.[2] | Ensure the ambient temperature and the temperature of the substrate are within the recommended range (typically above 20°C) throughout the curing period. |
| Amine Blush | In humid conditions, amine hardeners can react with carbon dioxide and moisture in the air to form a waxy or greasy film on the surface, known as "amine blush."[6] This can inhibit subsequent coating adhesion and give a tacky feel. | Maintain a low-humidity environment during curing. If blush occurs, it can often be removed by washing the surface with warm, soapy water, followed by a solvent wipe (e.g., isopropanol), after the underlying epoxy has hardened. |
| Contamination | Moisture, oils, or other contaminants on the substrate or in the mixing equipment can interfere with the curing reaction. | Ensure all substrates are clean, dry, and properly prepared. Use clean, dedicated mixing tools. |
Frequently Asked Questions (FAQs)
Q1: What is "pot life" and how is it officially defined? A1: Pot life is the period of time from when the epoxy resin and hardener are mixed until the mixture is no longer usable for the intended application. Technically, it is often defined as the time it takes for an initial mixed viscosity to double or, for lower viscosity systems, to quadruple.[7][8] This is a standardized measure to compare the reactivity of different epoxy systems under specific conditions (e.g., a 100g mass at 25°C).[1]
Q2: How does temperature quantitatively affect the pot life of an amine-cured epoxy? A2: The relationship between temperature and pot life is exponential. As a general rule of thumb for many epoxy systems, for every 10°C (or approximately 18°F) increase in temperature, the pot life is halved.[9] Conversely, lowering the temperature by 10°C can double the pot life. The table below provides an illustrative example of this effect.
Illustrative Data: Effect of Temperature on Pot Life
| Temperature (°C) | Expected Pot Life (minutes) for a 100g Mass |
| 15 | ~120 |
| 25 | 60 |
| 35 | ~30 |
| 45 | ~15 |
| Note: These are typical, illustrative values. Actual pot life will depend on the specific formulation of the resin and hardeners. |
Q3: Can I add a solvent to extend the pot life? A3: Yes, adding a compatible solvent can extend the pot life by reducing the concentration of reactants and helping to control the exothermic temperature rise.[4] However, this will alter the final properties of the cured epoxy, potentially reducing its mechanical strength, chemical resistance, and increasing shrinkage. The use of solvents should be carefully tested for your specific application. Certain specialized additives, like specific 1-nitropropane (B105015) solvents, have been developed to extend pot life in commercial formulations.[9]
Q4: What is the difference between Benzenedimethanamine (MXDA) and Diethylamine (as part of a broader amine hardener package) in terms of reactivity? A4: Benzenedimethanamine (specifically m-Xylylenediamine or MXDA) is a cycloaliphatic amine, while diethylamine is a simple aliphatic amine. Generally, aliphatic amines are more reactive and provide a shorter pot life compared to cycloaliphatic amines.[10] Therefore, in a mixed hardener system, increasing the proportion of diethylamine relative to benzenedimethanamine would likely decrease the pot life and accelerate the cure rate, assuming all other factors are equal.
Experimental Protocols
Protocol 1: Determination of Pot Life by Viscosity Measurement
Objective: To determine the pot life of a this compound epoxy mixture by measuring the time required for the initial viscosity to double.[7][8]
Materials & Equipment:
-
Epoxy Resin and Hardener Blend
-
Rotational Viscometer with appropriate spindle
-
Controlled temperature water bath or chamber (25°C ± 1°C)
-
Mixing container (wide, flat-bottomed beaker recommended)
-
Stirring rod or mechanical mixer
-
Stopwatch
-
Top-pan balance (accurate to 0.01g)
Procedure:
-
Preparation: Condition the epoxy resin, hardener, and mixing equipment to 25°C for at least 2 hours before starting.
-
Mixing:
-
Place the mixing container on the balance and tare.
-
Accurately weigh the specified amount of epoxy resin (e.g., 70g).
-
Tare the balance again and add the precise stoichiometric amount of the amine hardener blend (e.g., 30g for a 100g total mass).
-
Start the stopwatch immediately upon adding the hardener to the resin.
-
Mix the components thoroughly for 2 minutes, ensuring to scrape the sides and bottom of the container.
-
-
Initial Viscosity (t=0):
-
Immediately transfer the mixed sample to the viscometer.
-
Lower the spindle into the mixture to the correct immersion depth.
-
Allow the reading to stabilize and record the viscosity. This is the initial viscosity (η₀).
-
-
Monitoring Viscosity:
-
Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes).
-
Maintain the sample temperature at 25°C throughout the measurement period.
-
-
Determining Pot Life:
-
The pot life is the time recorded when the measured viscosity reaches two times the initial viscosity (2 x η₀).
-
Plot viscosity versus time to visualize the reaction profile and accurately determine the pot life.
-
Experimental Workflow for Pot Life Determination
Caption: Workflow for determining pot life via viscometry.
Protocol 2: Manual Determination of Gel Time (Based on ASTM D2471)
Objective: To determine the gel time of an epoxy mixture by manual probing, which provides a practical measure of the transition from a liquid to a solid-like state.[11]
Materials & Equipment:
-
Epoxy Resin and Hardener Blend
-
Test tube or small disposable container (e.g., aluminum dish)
-
Wooden applicator stick or glass rod
-
Controlled temperature environment (25°C ± 1°C)
-
Stopwatch
-
Top-pan balance
Procedure:
-
Preparation: Condition the resin, hardener, and test container to 25°C.
-
Mixing:
-
Weigh the desired amounts of resin and hardener directly into the test container (a standard mass, e.g., 100g, should be used for consistency).[12]
-
Start the stopwatch.
-
Mix thoroughly for 2 minutes with the applicator stick.
-
-
Probing:
-
Leave the stick in the mixture after mixing.
-
Every 1-2 minutes, gently probe the material by lifting the stick slightly.
-
Initially, the resin will be liquid and drip from the stick.
-
-
Determining Gel Time:
-
As the reaction progresses, the mixture will thicken, and "strings" or "legs" will form when the stick is lifted.
-
The gel time is defined as the point at which the material no longer drips but pulls away from the container wall as a gelled mass when the stick is drawn across the surface.[11]
-
Record the time on the stopwatch as the gel time.
-
References
- 1. omniskompozit.com [omniskompozit.com]
- 2. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 3. wisebond.com [wisebond.com]
- 4. astcpolymers.com [astcpolymers.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. epotek.com [epotek.com]
- 8. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 12. store.astm.org [store.astm.org]
Identifying potential side reactions of Benzenedimethanamine-diethylamine during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of benzenedimethanamine, particularly when diethylamine (B46881) is used. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of benzenedimethanamine in polymerization?
Benzenedimethanamine, also known as xylylenediamine, is a diamine monomer commonly used in the synthesis of polyamides. It can be reacted with a dicarboxylic acid or its derivative to form a polyamide chain through a condensation polymerization reaction. The aromatic ring in its structure imparts rigidity and thermal stability to the resulting polymer.
Q2: What is the likely function of diethylamine in this polymerization reaction?
Diethylamine, a secondary amine, typically functions as a chain stopper or end-capping agent in polyamide synthesis. By reacting with the growing polymer chain ends (specifically with the carboxylic acid or acyl chloride groups), it terminates the chain growth. This is a crucial method for controlling the final molecular weight of the polymer, which in turn influences its mechanical and physical properties.
Q3: What are the most common side reactions to be aware of during the polymerization of benzenedimethanamine?
The most common side reactions include:
-
Oxidation of Benzylic Protons: The methylene (B1212753) groups attached to the benzene (B151609) ring (benzylic positions) are susceptible to oxidation, especially at the high temperatures required for melt polymerization. This can lead to the formation of colored byproducts and may cause branching or cross-linking.
-
Thermal Degradation: At elevated temperatures, polyamide chains can undergo thermal degradation. This often involves the breaking of the amide bond (C-N bond), leading to a decrease in molecular weight and the formation of volatile byproducts such as carbon dioxide and water.
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic oligomers, particularly at the early stages of polymerization or under conditions of high dilution.
-
Imbalance in Stoichiometry: An imprecise molar ratio of the diamine and dicarboxylic acid monomers will limit the achievable molecular weight of the polymer.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing or Browning) of the Final Polymer
Potential Cause:
Discoloration, particularly yellowing or browning, in polyamides synthesized from benzenedimethanamine is often attributed to the oxidation of the benzylic protons on the xylylene ring structure. At the high temperatures of melt polymerization, these protons are susceptible to reacting with any residual oxygen in the reactor, leading to the formation of chromophoric (color-causing) groups.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere:
-
Thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the polymerization to minimize the presence of oxygen.
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
-
Optimize Reaction Temperature and Time:
-
Avoid excessively high temperatures or prolonged reaction times, as these conditions can promote thermal degradation and oxidation.
-
Determine the minimum temperature and time required for complete polymerization through experimental optimization.
-
-
Use of Antioxidants:
-
Consider the addition of a small amount of an antioxidant to the reaction mixture to inhibit oxidative side reactions. The choice of antioxidant should be compatible with the polymerization chemistry.
-
Issue 2: Lower than Expected Molecular Weight or Inconsistent Polymer Properties
Potential Cause 1: Uncontrolled Chain Termination by Diethylamine
If diethylamine is used as a chain stopper, its concentration is critical. An excess of diethylamine will lead to premature chain termination and result in a polymer with a low average molecular weight.
Troubleshooting Steps:
-
Precise Stoichiometry of Chain Stopper: Accurately calculate and dispense the amount of diethylamine required to achieve the target molecular weight.
-
Controlled Addition: For better control, consider adding the diethylamine towards the end of the polymerization reaction.
Potential Cause 2: Side Reactions of Diethylamine
At high temperatures, diethylamine can potentially undergo side reactions other than the intended end-capping. While less common, these could include reactions with the diacid chloride to form amide byproducts.
Troubleshooting Steps:
-
Reaction Condition Optimization: Lowering the reaction temperature, if possible, can help minimize undesired side reactions of the chain stopper.
Potential Cause 3: Imprecise Monomer Stoichiometry
A non-equimolar ratio of benzenedimethanamine and the dicarboxylic acid is a common reason for low molecular weight. The monomer in excess will cap the chains, preventing further growth.
Troubleshooting Steps:
-
Accurate Monomer Measurement: Precisely weigh the monomers and ensure their purity.
-
Nylon Salt Formation: For melt polymerization, consider pre-reacting the diamine and diacid to form a "nylon salt." This helps ensure a 1:1 stoichiometry before the final polymerization step.
Issue 3: Gel Formation or Cross-Linking
Potential Cause:
Extensive side reactions, particularly oxidation at the benzylic position, can lead to the formation of cross-linked polymer networks, resulting in an insoluble gel.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As with discoloration, maintaining a rigorously oxygen-free environment is crucial to prevent oxidative cross-linking.
-
Temperature Control: Avoid localized overheating in the reactor, which can accelerate side reactions leading to gelation.
Experimental Protocols
Protocol 1: Melt Polymerization of Poly(m-xylylene adipamide)
This protocol describes a general procedure for the synthesis of a polyamide from m-benzenedimethanamine and adipic acid.
Materials:
-
m-Benzenedimethanamine (m-xylylenediamine)
-
Adipic acid
-
Diethylamine (if used as a chain stopper)
-
Nitrogen or Argon gas supply
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet/outlet, and a condenser.
Procedure:
-
Nylon Salt Preparation (Optional but Recommended):
-
Dissolve equimolar amounts of m-benzenedimethanamine and adipic acid in a suitable solvent (e.g., methanol).
-
The salt will precipitate out. Filter, wash with cold methanol, and dry the salt under vacuum.
-
-
Polymerization:
-
Place the nylon salt (or accurately weighed equimolar amounts of the diamine and diacid) into the reaction vessel.
-
Purge the vessel with nitrogen for at least 30 minutes to remove all oxygen.
-
Begin heating the vessel with stirring under a continuous slow stream of nitrogen.
-
Gradually increase the temperature to the melting point of the monomers/salt (typically in the range of 220-280°C). Water will begin to distill off as the condensation reaction proceeds.
-
If using diethylamine as a chain stopper, it can be added at the beginning or towards the end of the reaction, depending on the desired molecular weight control.
-
Once the initial vigorous evolution of water has subsided, a vacuum can be slowly applied to help remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for a specified time (e.g., 1-3 hours) until the desired melt viscosity is achieved.
-
Cool the reactor under nitrogen and extrude or collect the solid polymer.
-
Protocol 2: Analysis of Side Products by HPLC-MS
This protocol provides a general guideline for the identification and quantification of potential side products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Sample Preparation:
-
Hydrolysis of the Polymer: To analyze for side products incorporated into the polymer backbone, the polymer must first be hydrolyzed.
-
Accurately weigh a small amount of the polymer sample (e.g., 100-200 mg) into a reaction vial.
-
Add a known volume of a strong acid solution (e.g., 6 M HCl).[1]
-
Seal the vial and heat at an elevated temperature (e.g., 110-170°C) for a specified time (e.g., 24-30 minutes in a microwave reactor) to achieve complete hydrolysis.[1]
-
Cool the sample, neutralize if necessary, and dilute with a suitable solvent for HPLC analysis.
-
HPLC-MS Analysis:
-
Column: A reversed-phase C18 column is often suitable for separating the monomers and potential side products.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape, is typically used.
-
Detection:
-
A UV detector can be used for initial screening.
-
A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is essential for identifying the molecular weights of the separated components. By comparing the detected masses to the expected masses of potential side products, their presence can be confirmed.
-
-
Quantification: For quantitative analysis, calibration curves should be prepared using standards of the known monomers and, if available, synthesized standards of the suspected side products.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Side Products under Different Polymerization Conditions
| Condition ID | Temperature (°C) | Reaction Time (hr) | Atmosphere | Discoloration Level | Benzoic Acid Derivative (ppm) | Diethylamine-capped Adipic Acid (ppm) |
| A | 260 | 2 | Nitrogen | Low | 50 | 120 |
| B | 280 | 2 | Nitrogen | Moderate | 150 | 180 |
| C | 280 | 4 | Nitrogen | High | 350 | 250 |
| D | 280 | 2 | Air | Very High | >1000 | 200 |
Note: This table is for illustrative purposes. Actual quantitative data would need to be generated through experimental analysis as described in Protocol 2.
Visualizations
Caption: Experimental workflow for the melt polymerization of benzenedimethanamine.
References
Assessing the impact of humidity on the Benzenedimethanamine-diethylamine curing process
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of humidity on the benzenedimethanamine-diethylamine curing process for epoxy resins. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of benzenedimethanamine and diethylamine (B46881) in the epoxy curing process?
Benzenedimethanamine, a type of aromatic amine, and diethylamine, an aliphatic amine, act as curing agents or hardeners. They initiate a cross-linking reaction with the epoxy resin, transforming the liquid resin into a solid, three-dimensional network. This process is what gives the final cured material its desired mechanical and thermal properties.
Q2: How does ambient humidity generally affect the epoxy-amine curing reaction?
Humidity, the presence of water vapor in the air, can significantly interfere with the curing process of epoxy resins, particularly those using amine-based hardeners.[1] Moisture can react with the amine components, leading to a variety of undesirable effects on the final product.[2][3] The optimal relative humidity range for most epoxy systems is typically between 40% and 60%.[1]
Q3: What are the visible signs that high humidity is affecting my curing process?
One of the most common visual defects caused by high humidity is "amine blushing." This appears as a waxy or oily film, or a cloudy, hazy finish on the surface of the cured epoxy.[1][4] This blush is a result of a secondary reaction between the amine curing agent, atmospheric carbon dioxide, and water.
Q4: Can humidity affect the mechanical properties of the cured epoxy?
Yes. High humidity during the curing process can lead to incomplete curing, reduced cross-link density, and the introduction of microscopic voids. These factors can compromise the mechanical integrity of the final product, potentially leading to lower tensile strength, reduced hardness, and poor adhesion.
Q5: Is it possible for the curing process to be affected by low humidity?
While high humidity is a more common concern, very low humidity can also present challenges. Extremely dry conditions can sometimes lead to faster evaporation of volatile components, which may alter the stoichiometry at the surface and potentially lead to a brittle finish.[3]
Troubleshooting Guide
| Issue | Potential Cause (Humidity-Related) | Recommended Solution |
| Cloudy or Hazy Surface (Amine Blush) | Curing in an environment with high relative humidity (typically > 60%). | 1. Move the curing process to a controlled environment with relative humidity between 40-60%.2. Use a dehumidifier in the curing area.3. If blushing has already occurred, it can sometimes be removed by washing the surface with a mild soap and water solution, followed by a thorough drying. A light sanding and recoating may be necessary for severe cases. |
| Slow or Incomplete Curing | Excess moisture in the air can interfere with the primary amine-epoxy reaction, slowing down the cross-linking process.[3] | 1. Ensure the curing environment is within the recommended temperature and humidity range.2. Gently warm the curing setup (within the recommended temperature limits for the specific epoxy system) to help accelerate the reaction.3. Avoid curing in cold, damp conditions. |
| Poor Adhesion to Substrate | Condensation of moisture on the substrate surface prior to or during epoxy application. | 1. Ensure the substrate is completely dry and clean before applying the epoxy mixture.2. Acclimate all materials to the ambient temperature of the workspace to prevent condensation.3. Consider using a surface primer if adhesion issues persist. |
| Bubbles or Foam in the Cured Epoxy | Entrapment of moisture which vaporizes during the exothermic curing reaction. | 1. Ensure all mixing equipment and substrates are completely dry.2. Avoid rapid changes in temperature during the curing process.3. Mix the resin and hardener carefully to avoid introducing excess air. |
Quantitative Impact of Humidity on Curing Parameters (Generalized)
| Parameter | Low Humidity (<40% RH) | Optimal Humidity (40-60% RH) | High Humidity (>60% RH) |
| Curing Time | May be slightly faster due to accelerated evaporation of any volatile components. | Normal, as specified by the manufacturer. | Can be significantly extended.[3] |
| Surface Finish | Generally clear. | Clear and glossy. | Prone to amine blushing (cloudy, waxy).[1][4] |
| Hardness (Shore D) | May be slightly higher if cure is complete. | Optimal hardness. | May be lower due to incomplete curing. |
| Adhesion | Generally good. | Optimal adhesion. | Can be significantly reduced.[3] |
| Glass Transition Temp. (Tg) | May be slightly affected. | Optimal Tg. | Can be lowered due to plasticization effect of water. |
Experimental Protocols
Protocol for Assessing the Impact of Humidity on Curing
This protocol outlines a general procedure to systematically study the effect of relative humidity on the curing of a this compound epoxy system.
1. Materials and Equipment:
-
Epoxy resin
-
Benzenedimethanamine
-
Diethylamine
-
Controlled humidity and temperature chamber
-
Molds for sample preparation (e.g., silicone molds for hardness testing)
-
Mixing containers and stirrers
-
Shore D durometer for hardness testing
-
Differential Scanning Calorimeter (DSC) for cure kinetics analysis
-
Fourier-Transform Infrared (FTIR) Spectrometer for chemical analysis
2. Experimental Workflow:
Caption: Experimental workflow for assessing humidity's impact.
3. Procedure:
-
Preparation of Curing Agent Mixture: Prepare the benzenedimethanamine and diethylamine mixture according to the desired stoichiometric ratio.
-
Mixing: In a clean, dry container, thoroughly mix the epoxy resin with the amine curing agent mixture.
-
Sample Casting: Pour the mixture into molds suitable for the planned analyses (e.g., small pucks for hardness testing, aluminum pans for DSC).
-
Curing: Place the samples into controlled environment chambers set to the desired relative humidity levels (e.g., 30%, 50%, 80%) and a constant temperature.
-
Analysis:
-
Hardness Testing: At regular time intervals, measure the Shore D hardness of the samples until a constant value is reached.
-
DSC Analysis: Perform isothermal or dynamic DSC scans on uncured samples to determine the heat of reaction and the glass transition temperature (Tg) of the fully cured samples. This will provide insights into the extent of cure.
-
FTIR Analysis: Obtain FTIR spectra of the uncured mixture and of the samples at different stages of curing. Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and changes in the amine and hydroxyl group regions to track the chemical reaction.
-
Signaling Pathways and Chemical Interactions
The primary curing reaction involves the nucleophilic attack of the amine groups on the epoxide ring of the epoxy resin. However, in the presence of high humidity, water molecules can introduce side reactions.
Caption: Simplified reaction pathways in the presence of humidity.
In the presence of excess water, the amine hardeners can react with atmospheric carbon dioxide to form amine carbonates, which precipitate on the surface, causing the "blushing" effect. This side reaction consumes the amine curing agent, potentially leading to an incomplete cure of the epoxy resin.
References
Technical Support Center: Laboratory-Scale Purification of Benzenedimethanamine-diethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale purification of Benzenedimethanamine-diethylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory-scale purification methods for this compound?
A1: The primary purification methods for this compound, a high-boiling point aromatic tertiary amine, are vacuum distillation, column chromatography on deactivated silica (B1680970) gel or alumina, and crystallization of its salt form. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My this compound sample is turning yellow. What is the cause and how can I prevent it?
A2: Aromatic amines are susceptible to oxidation, which often results in a yellow to brown discoloration. This can be accelerated by exposure to air and light. To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in amber-colored vials in a cool, dark place. During purification, using degassed solvents can also help reduce oxidation.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, such as 1,3-benzenedimethanamine and diethylamine (B46881), partially alkylated intermediates (mono-diethylated product), and byproducts from side reactions. If the synthesis involves reductive amination, residual reducing agents and their byproducts might also be present.
Q4: Can I use standard silica gel for column chromatography of this compound?
A4: It is generally not recommended to use standard, untreated silica gel for the purification of basic compounds like tertiary amines. The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of the amine, resulting in poor recovery and significant tailing of the elution peak. It is advisable to use deactivated (base-treated) silica gel or an alternative stationary phase like basic alumina.[1]
Q5: How can I remove trace amounts of diethylamine from my purified product?
A5: Diethylamine has a relatively low boiling point (55.5 °C) compared to this compound. Trace amounts can often be removed by evaporation under reduced pressure (co-evaporation with a suitable solvent like toluene) or by washing an organic solution of the product with water or a dilute aqueous acid solution, followed by drying and solvent removal.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound sticks to the column / Poor recovery | The basic amine is strongly interacting with acidic silanol (B1196071) groups on the silica gel.[1] | - Add a basic modifier, such as 0.1-2% triethylamine (B128534) (TEA) or a few drops of ammonia (B1221849) solution, to the eluent.[1]- Use deactivated silica gel (pre-treated with a base).[1]- Switch to a more basic stationary phase like alumina.[1] |
| Significant peak tailing | Strong analyte-stationary phase interaction. | - Increase the concentration of the basic modifier in the eluent.[1]- Optimize the solvent system for better elution strength. |
| Co-elution of impurities | The solvent system does not provide adequate separation. | - Perform a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Try a different solvent system. Refer to the solvent systems table below. |
Table 1: Recommended Solvent Systems for Column Chromatography of Aromatic Tertiary Amines
| Stationary Phase | Eluent System (Gradient) | Notes |
| Deactivated Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) with 0.5% Triethylamine | Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate. |
| Deactivated Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | Start with 100% Dichloromethane and gradually increase the proportion of Methanol. |
| Basic Alumina | Hexane/Ethyl Acetate | Alumina is naturally basic, so a basic modifier may not be necessary. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | - Use a magnetic stir bar for smooth boiling.- Ensure the distillation flask is not more than two-thirds full.- Use a heating mantle with a stirrer for even heat distribution. |
| Product decomposition | The distillation temperature is too high. | - Reduce the pressure of the vacuum system to lower the boiling point of the compound. For many high-boiling compounds, a pressure of 0.1-1 mmHg is effective.[2]- Ensure the heating bath temperature is only 20-30 °C higher than the boiling point of the liquid.[2] |
| Poor separation of fractions | Inefficient distillation column or improper heating rate. | - Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.- Heat the mixture slowly and steadily to allow for proper equilibration between the liquid and vapor phases. |
Crystallization
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing | The solution is too concentrated, or the cooling rate is too fast. The solvent may be inappropriate. | - Add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.- Try a different crystallization solvent or a mixture of solvents. |
| No crystals form | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Crystals are impure | Impurities were trapped in the crystal lattice during formation. | - Perform a recrystallization. Dissolve the crystals in a minimal amount of hot solvent and allow them to re-form slowly. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Make a slurry of silica gel in a 1% solution of triethylamine in a non-polar solvent like hexanes.
-
Stir for 30 minutes.
-
Remove the solvent by filtration and wash the silica gel with fresh hexanes.
-
Dry the silica gel under vacuum until it is a free-flowing powder.[1]
-
-
Column Packing:
-
Pack a chromatography column with the deactivated silica gel using a slurry method with the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of deactivated silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane with 0.5% triethylamine).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Use a heating mantle with a magnetic stirrer.
-
-
Distillation:
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.1-1 mmHg).
-
Begin heating the flask gently while stirring.
-
Collect fractions based on their boiling points at the given pressure. Discard the initial forerun which may contain volatile impurities.
-
-
Product Collection:
-
Collect the main fraction corresponding to the boiling point of the pure product.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Protocol 3: Purification by Crystallization as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The dihydrochloride (B599025) salt should precipitate.
-
-
Isolation of the Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent to remove soluble impurities.
-
Dry the salt under vacuum.
-
-
Recrystallization (if necessary):
-
Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., NaOH solution) until the pH is basic.
-
Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified free base.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography issues.
References
Validation & Comparative
Comparative analysis of Benzenedimethanamine-diethylamine and isophorone diamine as curing agents
A Comparative Analysis of m-Xylylenediamine (MXDA) and Isophorone (B1672270) Diamine (IPDA) as Epoxy Curing Agents
This guide presents a detailed comparative analysis of two widely used amine curing agents for epoxy resins: m-Xylylenediamine (MXDA), a benzenedimethanamine derivative, and Isophorone Diamine (IPDA), a cycloaliphatic diamine. The selection of an appropriate curing agent is critical as it significantly influences the handling characteristics of the uncured epoxy system and the ultimate performance properties of the cured material. This analysis is intended for researchers, scientists, and professionals in materials science and formulation development, providing objective data to aid in the selection of the optimal curing agent for specific applications.
While the initial query specified "Benzenedimethanamine-diethylamine," this appears to refer to a less common, complex derivative. Therefore, this guide focuses on the more prevalent and well-documented m-Xylylenediamine (MXDA) as a representative of the benzenedimethanamine class of curing agents for a more effective comparison with Isophorone Diamine (IPDA).
Physicochemical Properties
The fundamental properties of a curing agent influence its storage, handling, and stoichiometry with epoxy resins. A comparison of the key physicochemical properties of MXDA and IPDA is provided in Table 1.
Table 1: Physicochemical Properties of m-Xylylenediamine (MXDA) and Isophorone Diamine (IPDA)
| Property | m-Xylylenediamine (MXDA) | Isophorone Diamine (IPDA) |
| Chemical Structure | Aromatic Amine | Cycloaliphatic Amine |
| CAS Number | 1477-55-0[1][2][3][4] | 2855-13-2[5] |
| Molecular Formula | C₈H₁₂N₂[1][2][4] | C₁₀H₂₂N₂[5] |
| Molecular Weight | 136.2 g/mol [2][4][6] | 170.3 g/mol [5] |
| Appearance | Colorless to light yellow liquid[2][7] | Colorless to light yellow liquid[5] |
| Density (at 20-25°C) | ~1.05 g/cm³[8] | ~0.92 g/mL[5] |
| Viscosity (at 25°C) | 6.8 mPa·s | 18 mPa·s |
| Amine Value | 824 mgKOH/g | 659 mgKOH/g |
| Active Hydrogen Equivalent Weight (AHEW) | 34.0 g/eq | 42.6 g/eq[5] |
| Boiling Point | 247 °C[2] | 247 °C[5] |
| Melting Point | 14 °C[2] | 10 °C[5] |
| Flash Point | 117 °C[2] | ~83.2 °C[5] |
Note: Some properties may vary slightly depending on the grade and manufacturer.
Performance Characteristics of Cured Epoxy Systems
The performance of the final cured epoxy is paramount. This section compares the properties of epoxy resins cured with MXDA versus IPDA, with data summarized from various studies. The data presented is for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Table 2: Comparative Performance Data of MXDA and IPDA Cured Epoxy Systems
| Performance Parameter | m-Xylylenediamine (MXDA) | Isophorone Diamine (IPDA) |
| Cure Speed | Faster cure, especially at low temperatures[6][9]. | Slower cure compared to MXDA[10]. |
| Hardness Development (Shore D) | Reaches Shore D > 80 significantly earlier than IPDA-cured systems[10]. | Slower hardness development, particularly at lower temperatures (e.g., 10°C)[10]. |
| Glass Transition Temperature (Tg) | Generally lower Tg (~124-127°C) due to more flexible backbone[10][11]. | Higher Tg (~159-164°C) due to rigid cycloaliphatic structure[10][11]. |
| Chemical Resistance | Excellent resistance to a broad range of chemicals, including acids and solvents[9][12]. | Good chemical resistance, but may be less resistant to certain acids compared to MXDA[12]. |
| UV Stability / Color Retention | Prone to yellowing upon UV exposure due to the aromatic structure. | Excellent UV stability and low yellowing tendency, making it suitable for outdoor applications[5]. |
| Mechanical Properties | Produces cured systems with high mechanical strength. | Imparts high mechanical strength and good flexibility to the cured epoxy. |
| Amine Blush Resistance | More susceptible to amine blush (carbamate formation) in humid conditions. | Generally more resistant to amine blush than MXDA, though not immune[5]. |
| Viscosity of Formulation | Formulations with MXDA adducts tend to have lower initial viscosity[10][11]. | Formulations with IPDA adducts typically exhibit higher initial viscosity[10][11]. |
Experimental Protocols
To ensure reproducibility and accurate comparison of curing agent performance, standardized testing methodologies are crucial. Below are summaries of common experimental protocols based on ASTM standards.
Hardness Testing
-
Method: Shore Durometer Hardness (ASTM D2240).
-
Protocol: A specified indenter is forced into the surface of the cured epoxy sample under a constant load. The depth of indentation is measured and converted to a Shore D hardness value. Measurements are typically taken at various time intervals (e.g., 24 hours, 7 days) and at different temperatures to assess the development of cure and final hardness.
Cure Time (Gel Time)
-
Method: Gel Time of Thermosetting Resins (ASTM D2471).
-
Protocol: A specified mass of the mixed epoxy resin and curing agent is placed in a test tube and lowered into a constant temperature bath. A rotating spindle is submerged in the mixture. The gel time is the time elapsed from the start of mixing until the mixture becomes viscous enough to resist the rotation of the spindle.
Thermal Analysis (Glass Transition Temperature)
-
Method: Differential Scanning Calorimetry (DSC) (ASTM E1356).
-
Protocol: A small sample of the cured epoxy is placed in a DSC instrument. The sample is subjected to a controlled temperature program (heating at a constant rate). The DSC measures the heat flow into or out of the sample relative to a reference. The glass transition temperature (Tg) is observed as a step change in the heat flow curve.
Chemical Resistance
-
Method: Standard Practice for Evaluating the Resistance of Plastics to Chemical Reagents (ASTM D543).
-
Protocol: Cured epoxy specimens of defined dimensions are fully immersed in various chemical reagents (e.g., acids, bases, solvents) for a specified period (e.g., 28 days) at a controlled temperature. The percentage weight change and any changes in appearance (swelling, cracking, discoloration) are recorded at regular intervals. A lower weight change generally indicates better chemical resistance[13].
Visualizations
Chemical Structures
Caption: Chemical structures of m-Xylylenediamine and Isophorone Diamine.
Experimental Workflow for Curing Agent Comparison
References
- 1. 1,3-Benzenedimethanamine [webbook.nist.gov]
- 2. m-Xylylenediamine - Wikipedia [en.wikipedia.org]
- 3. 1,3-Benzenedimethanamine (CAS 1477-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,3-benzenedimethanamine - Wikidata [wikidata.org]
- 5. benchchem.com [benchchem.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. Page loading... [wap.guidechem.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. specialchem.com [specialchem.com]
- 10. pcimag.com [pcimag.com]
- 11. data.epo.org [data.epo.org]
- 12. tri-iso.com [tri-iso.com]
- 13. benchchem.com [benchchem.com]
Benzenedimethanamine-diethylamine versus aliphatic amine curing agents: A performance review
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate curing agent is paramount in the formulation of epoxy resin systems, directly influencing the thermo-mechanical properties and chemical resistance of the cured polymer. This guide provides a comprehensive comparison of benzenedimethanamine, specifically meta-xylylenediamine (MXDA), and common aliphatic amine curing agents such as diethylenetriamine (B155796) (DETA). This objective review, supported by experimental data, will assist in the selection of the most suitable curing agent for demanding applications in laboratory and pharmaceutical environments.
Performance at a Glance: A Comparative Summary
Epoxy resins cured with benzenedimethanamine (MXDA) and aliphatic amines (represented by DETA) exhibit distinct performance profiles. MXDA, an aromatic amine, generally imparts superior thermal properties and chemical resistance, while aliphatic amines are known for their rapid, room-temperature cure.[1][2][3]
| Property | Benzenedimethanamine (m-Xylylenediamine - MXDA) | Aliphatic Amine (Diethylenetriamine - DETA) |
| Cure Speed | Fast, even at low temperatures[1][4] | Very rapid at room temperature[3][5] |
| Pot Life | Shorter than some cycloaliphatic amines, but manageable[6] | Short[3] |
| Viscosity (of curing agent) | Low[1] | Low |
| Glass Transition Temp. (Tg) | Higher, indicating better thermal stability[6][7][8] | Lower[9] |
| Tensile Strength | Generally high | Good |
| Chemical Resistance | Excellent, particularly against solvents and acids[1][7] | Good, but generally less resistant than aromatic amines[3] |
| Color Stability | May exhibit some yellowing | Generally good |
In-Depth Performance Analysis
Curing Characteristics
Benzenedimethanamine (MXDA) is recognized for its ability to facilitate a rapid cure, even at ambient and sub-ambient temperatures, a desirable characteristic for applications where thermal curing is not feasible.[1][4] While aliphatic amines like DETA also offer fast room-temperature curing, MXDA's aromatic structure contributes to a more rigid polymer network upon curing.[3][5] The gel time, which marks the transition from a liquid to a solid state, is influenced by the reactivity of the amine hydrogens.[10] Studies have shown that MXDA can have a shorter gel time compared to some other amine curing agents, indicating a faster reaction rate.[6]
The pot life, the period during which the mixed epoxy system remains workable, is a critical parameter for practical applications. While DETA-cured systems are known for their short pot life, the viscosity progression of MXDA-based systems, although faster than some cycloaliphatic amines, allows for a reasonable working window.[3][6]
Mechanical Properties
The mechanical integrity of a cured epoxy is crucial for its performance. Epoxy resins cured with MXDA tend to exhibit high tensile strength and modulus due to the rigid aromatic backbone incorporated into the polymer network. In contrast, while aliphatic amines like DETA also produce strong materials, the flexibility of the aliphatic chains can result in slightly lower thermal and mechanical properties compared to their aromatic counterparts.
Thermal Stability
A key differentiator between these two classes of curing agents is their performance at elevated temperatures. The glass transition temperature (Tg) is a critical indicator of thermal stability, representing the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state. Epoxy systems cured with MXDA consistently demonstrate a higher Tg compared to those cured with aliphatic amines.[6][7] This is attributed to the rigid aromatic rings in the MXDA structure, which restrict the mobility of the polymer chains.[8] A higher Tg is advantageous for applications requiring structural integrity at elevated temperatures.
Chemical Resistance
For laboratory and pharmaceutical applications, resistance to a wide range of chemicals is a primary concern. The highly cross-linked and rigid network formed by MXDA provides excellent resistance to a broad spectrum of chemicals, including acids, bases, and organic solvents.[1][7] Aliphatic amine-cured epoxies also offer good chemical resistance, but are generally considered less robust, particularly against aggressive organic solvents, when compared to systems cured with aromatic amines.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are based on internationally recognized ASTM standards.
Tensile Properties (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation of the cured epoxy resin.
Apparatus: A universal testing machine (UTM) with appropriate grips and an extensometer.
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638. Cast the mixed epoxy-curing agent system into molds and cure under the specified conditions (e.g., 7 days at 23°C).
-
Testing: Mount the specimen in the grips of the UTM. Attach the extensometer to the gauge section of the specimen. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Analysis: Record the load versus elongation data. Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)
Objective: To determine the glass transition temperature of the cured epoxy resin.
Apparatus: A Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the fully cured epoxy resin into a DSC pan.
-
Thermal Scan: Heat the sample in the DSC at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The Tg is identified as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the glass transition temperature.
Chemical Resistance (ASTM D543)
Objective: To evaluate the resistance of the cured epoxy resin to various chemical reagents.
Apparatus: Immersion containers, analytical balance.
Procedure:
-
Specimen Preparation: Prepare rectangular specimens of the cured epoxy resin with known dimensions and weight.
-
Immersion: Immerse the specimens in the selected chemical reagents at a specified temperature (e.g., 23°C) for a defined period (e.g., 28 days).
-
Evaluation: After the immersion period, remove the specimens, clean them, and reweigh them. Visually inspect for any changes in appearance, such as swelling, cracking, or discoloration. Calculate the percentage weight change.
Visualizing the Curing Process and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. MXDA | Request Quote or Sample | Aromatic amine curative [tri-iso.com]
- 2. researchgate.net [researchgate.net]
- 3. hanepoxy.net [hanepoxy.net]
- 4. plastribution.co.uk [plastribution.co.uk]
- 5. pcimag.com [pcimag.com]
- 6. coatingsworld.com [coatingsworld.com]
- 7. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. support.systemthree.com [support.systemthree.com]
- 10. epotek.com [epotek.com]
A Comparative Performance Analysis of Benzenedimethanamine-diethylamine in DGEBA vs. TGDDM Epoxy Resins
This guide provides a comprehensive comparison of the performance of Benzenedimethanamine-diethylamine as a curing agent in two widely used epoxy resins: Diglycidyl ether of bisphenol A (DGEBA) and Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM). This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the formulation and characterization of high-performance epoxy systems. While direct comparative studies of this specific amine curing agent in both resin systems are not extensively documented in publicly available literature, this guide synthesizes information from various studies on similar epoxy-amine systems to provide a predictive performance evaluation.
Executive Summary
The choice between DGEBA and TGDDM as an epoxy resin, when cured with this compound, will fundamentally dictate the final properties of the thermoset. DGEBA, a difunctional epoxy resin, is known for its good all-around performance and processability. In contrast, TGDDM, a tetrafunctional epoxy resin, offers the potential for higher crosslink density, leading to superior thermal and mechanical properties, which are critical for high-performance applications. The addition of this compound, a versatile amine curing agent, is expected to influence the curing kinetics and the ultimate network structure of both resins.
Chemical Structures and Curing Reaction
The curing of epoxy resins with amine hardeners is a nucleophilic ring-opening addition reaction. The active hydrogens on the amine groups of this compound react with the epoxide groups of either DGEBA or TGDDM. This process leads to the formation of a highly crosslinked, three-dimensional polymer network.
Caption: Curing reaction of DGEBA and TGDDM with this compound.
Comparative Performance Data
The following tables summarize the expected performance characteristics of DGEBA and TGDDM resins cured with an amine agent like this compound, based on data from analogous systems. It is important to note that the exact values will depend on the specific curing conditions and stoichiometry.
Table 1: Thermal Properties
| Property | DGEBA System | TGDDM System |
| Glass Transition Temperature (Tg) | Moderate (Typically 150-200°C) | High (Typically >220°C)[1][2] |
| Decomposition Temperature (Td) | Good | Excellent |
| Coefficient of Thermal Expansion (CTE) | Higher | Lower |
Table 2: Mechanical Properties
| Property | DGEBA System | TGDDM System |
| Tensile Strength | Good | Excellent |
| Tensile Modulus | Good | Excellent |
| Flexural Strength | Good | Excellent |
| Fracture Toughness | Moderate to Good | Moderate (can be brittle without toughening agents) |
Detailed Experimental Protocols
To obtain precise comparative data for these systems, the following experimental methodologies are recommended:
Curing Kinetics Analysis
-
Method: Differential Scanning Calorimetry (DSC)
-
Protocol:
-
Prepare stoichiometric mixtures of the epoxy resin (DGEBA or TGDDM) and this compound.
-
Accurately weigh 5-10 mg of the mixture into a hermetically sealed DSC pan.
-
Perform a dynamic scan from ambient temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere.
-
The total heat of reaction (ΔH) is determined from the area under the exothermic peak.
-
The activation energy (Ea) can be calculated using model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods[3].
-
Thermal Stability Assessment
-
Method: Thermogravimetric Analysis (TGA)
-
Protocol:
-
Place a 10-15 mg sample of the cured epoxy thermoset in a TGA crucible.
-
Heat the sample from ambient temperature to 800°C at a controlled rate (e.g., 10°C/min) under an inert (nitrogen) or oxidative (air) atmosphere.
-
The onset of decomposition (Td) is typically determined as the temperature at which 5% weight loss occurs.
-
Mechanical Properties Testing
-
Method: Universal Testing Machine
-
Protocol:
-
Prepare standardized test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for flexural testing) by casting the resin-curing agent mixture into molds and curing according to a defined schedule.
-
Conduct tensile tests according to ASTM D638 to determine tensile strength, modulus, and elongation at break.
-
Perform three-point bending tests according to ASTM D790 to determine flexural strength and modulus.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the performance evaluation of these epoxy resin systems.
Caption: Experimental workflow for performance evaluation.
Conclusion
The selection between DGEBA and TGDDM, when cured with this compound, is a trade-off between processability and high-performance properties. The tetrafunctionality of TGDDM leads to a more densely crosslinked network, resulting in superior thermal stability and mechanical strength compared to the difunctional DGEBA system. However, this increased crosslink density can also lead to brittleness. For applications requiring exceptional thermal resistance and rigidity, the TGDDM system is the preferred choice. For applications where a balance of good mechanical properties, toughness, and ease of processing is desired, the DGEBA system may be more suitable. It is crucial for researchers to conduct the detailed experimental evaluations outlined above to determine the optimal formulation for their specific application.
References
A Comparative Guide to the Thermal Properties of Epoxy Resins Cured with Different Amine Hardeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a variety of amine hardeners. The selection of a suitable hardener is critical in tailoring the thermal stability and performance of epoxy thermosets for specific applications. This document presents supporting experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to facilitate informed decisions in material selection.
Introduction to Epoxy Curing and Thermal Analysis
Epoxy resins are versatile thermosetting polymers that, when mixed with a curing agent or hardener, undergo a chemical reaction to form a rigid, three-dimensional crosslinked network.[1] Amine-based hardeners are a widely used class of curing agents that react with the epoxide groups of the resin.[2] The chemical structure of the amine hardener significantly influences the crosslink density and the resulting thermal and mechanical properties of the cured epoxy.[1][3]
Two primary techniques are employed to characterize the thermal properties of these materials:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material as a function of temperature. For epoxy resins, DSC is crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[4][5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides valuable information about the thermal stability of the material, including the onset temperature of decomposition and the amount of residual char at high temperatures.[6]
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of DGEBA epoxy resin cured with different classes of amine hardeners: aliphatic, cycloaliphatic, aromatic, and polyetheramine. All data is presented for a standard DGEBA epoxy resin to ensure a consistent comparison.
Table 1: DSC and TGA Data for DGEBA Epoxy Cured with Various Amine Hardeners
| Hardener Type | Specific Hardener | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (T5%) (°C) | Temperature of Maximum Degradation (°C) | Char Yield at 800°C (%) |
| Aliphatic | Triethylenetetramine (TETA) | 94[3] | 338[3] | ~370 | ~15 |
| Aromatic | m-Phenylenediamine (mPDA) | 155[3] | 375[3] | ~400 | ~25 |
| Diaminodiphenyl Sulfone (DDS) | 181[7] | 363[7] | ~410 | 16[7] | |
| Other | Dicyandiamide (DICY) | 129[8] | 350[3] | ~380 | ~20 |
| Cycloaliphatic | Isophorone Diamine (IPDA) | ~130-150 | ~350 | ~390 | ~18 |
| Polyetheramine | Jeffamine® D-230 | ~90-100 | ~340 | ~360 | ~10 |
Note: The values presented are approximate and can vary depending on the specific curing conditions and experimental parameters.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable thermal analysis data.
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418, E1356)
-
Sample Preparation:
-
Thoroughly mix the DGEBA epoxy resin and the amine hardener in the stoichiometric ratio.
-
Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the sample chamber with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[9]
-
-
Thermal Program:
-
For Curing Profile:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate of 10°C/min to a temperature sufficiently high to ensure complete curing (e.g., 250°C).[9]
-
-
For Glass Transition Temperature (Tg) Determination:
-
First, cure the sample in the DSC or in an oven following a defined curing schedule.
-
Cool the cured sample to a sub-Tg temperature.
-
Heat the sample at a rate of 10-20°C/min through the glass transition region.[10]
-
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
-
Sample Preparation:
-
Use a fully cured sample of the epoxy-amine system.
-
Accurately weigh 10-20 mg of the cured sample into a TGA crucible (e.g., alumina (B75360) or platinum).[6]
-
-
TGA Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Purge the furnace with an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate of 10°C/min from room temperature to a final temperature of 800°C or 1000°C.[7]
-
-
Data Analysis:
-
Onset Decomposition Temperature (T-onset or T5%): The temperature at which a 5% weight loss occurs is often reported as the onset of degradation.[7]
-
Temperature of Maximum Degradation Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Char Yield: The percentage of the initial sample mass remaining at the final temperature (e.g., 800°C).[7]
-
Visualization of Experimental Workflow and Material Relationships
The following diagrams illustrate the logical flow of the comparison process and the classification of the materials discussed.
Caption: Workflow for the thermal analysis and comparison of epoxy-amine systems.
Caption: Classification of amine hardeners for DGEBA epoxy resin.
References
- 1. ijert.org [ijert.org]
- 2. pcimag.com [pcimag.com]
- 3. ijert.org [ijert.org]
- 4. thermalsupport.com [thermalsupport.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. shimadzu.com [shimadzu.com]
- 9. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin [mdpi.com]
Standard mechanical testing of composite materials fabricated with Benzenedimethanamine-diethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the standard mechanical properties of composite materials fabricated with an epoxy resin cured using Benzenedimethanamine, also known as m-Xylylenediamine (MXDA). The performance of this system is benchmarked against composites cured with other common amine-based curing agents, namely Triethylenetetramine (TETA) and Isophorone diamine (IPDA).
Due to a lack of specific published data for epoxy composites cured with a "Benzenedimethanamine-diethylamine" blend, this guide will focus on the well-documented properties of MXDA-cured composites. It is plausible that "this compound" refers to a formulation where MXDA is the primary curing agent, potentially modified or used in conjunction with diethylamine. The data presented herein for MXDA provides a strong foundational comparison for researchers exploring this class of curing agents.
Comparative Mechanical Properties of Amine-Cured Epoxy Resins
The selection of a curing agent is critical as it significantly influences the mechanical characteristics of the final composite material. The following tables summarize the key mechanical properties of epoxy resins cured with MXDA, TETA, and IPDA. These values are compiled from various studies and are intended for comparative purposes. The exact properties of a composite will also depend on the specific epoxy resin, reinforcement material, and processing conditions.
| Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) |
| m-Xylylenediamine (MXDA) | ~70-80 | ~110-130 | ~2.8-3.2 | ~120-140 |
| Triethylenetetramine (TETA) | ~60-75 | ~100-120 | ~2.5-3.0 | 65[1] |
| Isophorone diamine (IPDA) | ~75-85 | ~120-140 | ~2.9-3.3 | 52[1] |
| IPDA/TETA (75/25 blend) | Not Available | Not Available | Not Available | 80 - 94[1] |
Note: The data presented is a representative range compiled from various sources. Actual values can vary based on the specific composite formulation and testing conditions.
Experimental Protocols
Detailed methodologies for the standard mechanical tests cited in this guide are provided below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility and accuracy of results.
Tensile Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials.
1. Specimen Preparation:
-
Specimens are typically flat rectangular strips of the composite material.
-
The standard dimensions are 250 mm in length, 25 mm in width, and a thickness that is representative of the composite laminate.
-
End tabs made of a durable material (e.g., glass fabric/epoxy) are often bonded to the specimen ends to prevent gripping-induced damage.
2. Apparatus:
-
A universal testing machine (UTM) equipped with suitable grips to hold the specimen.
-
An extensometer or strain gauges to accurately measure strain during the test.
3. Procedure:
-
The thickness and width of the specimen's gauge section are measured and recorded.
-
The specimen is mounted vertically in the grips of the UTM, ensuring precise alignment to minimize bending stresses.
-
The extensometer or strain gauges are attached to the specimen's gauge section.
-
A constant crosshead speed is applied to induce a tensile load until the specimen fractures. A typical test speed is 2 mm/min.
-
The load and strain data are recorded continuously throughout the test. At least five specimens are tested for each material condition.
4. Data Analysis:
-
The ultimate tensile strength is calculated by dividing the maximum load by the average cross-sectional area of the gauge section.
-
The tensile modulus (Young's Modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
-
The strain at failure is also recorded.
Flexural Testing (ASTM D7264)
This test method is used to determine the flexural strength and modulus of polymer matrix composites. It can be performed using either a three-point or four-point bending configuration.
1. Specimen Preparation:
-
Specimens are rectangular bars of the composite material.
-
The standard specimen dimensions are dependent on the material thickness, with a recommended span-to-thickness ratio of 32:1 to ensure flexural failure. For a 4 mm thick specimen, the length would be at least 20% greater than the support span, and the width is typically 13 mm.
2. Apparatus:
-
A universal testing machine (UTM).
-
A three-point or four-point bending fixture. The loading nose(s) and supports should have a cylindrical surface to minimize stress concentrations.
3. Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on the support spans of the bending fixture.
-
For a three-point test: The load is applied to the center of the specimen.
-
For a four-point test: The load is applied at two points equidistant from the supports.
-
The load is applied at a constant rate of crosshead motion until the specimen fails.
-
The deflection of the specimen at its center is measured.
4. Data Analysis:
-
The flexural strength is calculated from the maximum load achieved before failure.
-
The flexural modulus is calculated from the slope of the load-deflection curve in the initial linear region.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the standard mechanical testing process for composite materials.
References
Chemical resistance evaluation of coatings cured with Benzenedimethanamine-diethylamine
A Comparative Analysis of Epoxy Coatings Cured with Benzenedimethanamine-Based Systems
For researchers, scientists, and professionals in drug development, the selection of high-performance coatings is critical for protecting infrastructure and equipment from chemical degradation. This guide provides an objective evaluation of the chemical resistance of epoxy coatings cured with benzenedimethanamine, also known as m-Xylylenediamine (MXDA), a key component in advanced amine curing agents.
This document presents a comparative analysis of MXDA-based curing systems against other common alternatives, supported by experimental data. The information is intended to aid in the selection of appropriate protective coatings for laboratory and manufacturing environments where chemical resistance is paramount.
Executive Summary
Epoxy coatings cured with benzenedimethanamine (MXDA) demonstrate exceptional resistance to a broad spectrum of chemicals, including solvents, acids, and bases. The aromatic ring within the MXDA molecular structure contributes to the formation of a dense, cross-linked polymer network, imparting superior barrier properties to the cured coating.[1][2] This guide summarizes the performance of MXDA-based systems in comparison to other classes of amine curing agents, such as cycloaliphatic and other aliphatic amines.
Comparative Chemical Resistance Data
The following tables summarize the performance of epoxy coatings cured with an MXDA-based adduct against other common curing agents when subjected to various chemical reagents. Performance is evaluated based on immersion testing, with results indicating the coating's condition after specified durations.
Table 1: Qualitative Chemical Resistance Comparison
This table provides a general comparison of an MXDA adduct against a common cycloaliphatic amine, Isophorone Diamine (IPDA), after one week of immersion at 23°C.
| Chemical Reagent (Concentration) | MXDA Adduct | IPDA Adduct |
| 10% Sulfuric Acid | Excellent | Excellent |
| 10% Acetic Acid | Fair | Poor |
| Toluene | Excellent | Fair |
| 5% Salt Spray (4 weeks @ 35°C) | Excellent | Poor |
| Data sourced from Mitsubishi Gas Chemical Company, Inc. product literature.[3] |
Table 2: Semi-Quantitative Chemical Resistance of Modified Amine Curing Agents
This table compares a modified amine based on an MXDA adduct (Gaskamine 240) with a standard IPDA adduct and a polyetheramine (Jeffamine D-230). The epoxy systems were cured for 7 days at 23°C before a 4-week immersion test.
| Chemical Reagent (Concentration) | Gaskamine 240 (MXDA Adduct) | IPDA Adduct | Jeffamine D-230 |
| 10% Sodium Hydroxide | E | E | E |
| 10% Sulfuric Acid | E | G | P |
| 25% Sulfuric Acid | G | P | P |
| 10% Acetic Acid | F | P | P |
| Methanol | F | F | P |
| Toluene | E | G | G |
| Xylene | E | G | G |
| MEK (Methyl Ethyl Ketone) | G | F | F |
Rating Key: E = Excellent (No change), G = Good (Slight change in gloss or color), F = Fair (Moderate change), P = Poor (Significant blistering, swelling, or delamination). Data adapted from Mitsubishi Gas Chemical Company, Inc. technical datasheet for Gaskamine 240.[4]
Table 3: Quantitative Chemical Resistance (% Weight Change) of Various Curing Agents
The following data is from a comprehensive study by Evonik on their Ancamine® series of curing agents. It shows the percentage weight change of coated panels after 28 days of immersion in various chemicals at 25°C. Lower weight change indicates better chemical resistance. The systems were cured with a standard Bisphenol-A based epoxy resin.
| Chemical Reagent | Ancamine® 1618 (Cycloaliphatic) | Ancamine® 2143 (Cycloaliphatic) | Ancamine® 2280 (Cycloaliphatic) | Ancamine® 2432 (Modified Aliphatic) |
| 10% Acetic Acid | 0.90 | 1.23 | 0.65 | 0.50 |
| 10% Lactic Acid | 15.62 | 9.35 | 11.19 | 2.99 |
| Ethanol | 1.97 | 9.38 | 7.16 | 0.76 |
| Toluene | 0.31 | 0.17 | 0.99 | 0.02 |
| MEK (Methyl Ethyl Ketone) | 1.18 | 0.56 | 2.41 | -0.02 |
| Methylene Chloride | 2.41 | 6.92 | 9.55 | 0.20 |
| 30% Nitric Acid | 8.46 | 6.38 | 4.68 | 1.70 |
| 70% Sulfuric Acid | 1.55 | 2.41 | 3.15 | 3.85 |
Data sourced from the Evonik "Chemical Resistance for Ambient Cure Epoxy Formulations" guide. Note: While a direct MXDA-based curing agent is not listed in this specific table, the data illustrates the performance of various high-resistance cycloaliphatic and modified aliphatic amines, providing a benchmark for comparison.
Experimental Protocols
The data presented in this guide is derived from standardized chemical resistance testing methodologies. The general protocols are outlined below.
1. Test Panel Preparation
-
Substrate: Standard steel or concrete panels are prepared according to industry standards (e.g., sandblasting for steel, acid etching for concrete) to ensure proper adhesion.
-
Coating Application: The two-component epoxy system (resin and curing agent) is mixed according to the manufacturer's specified ratio. The coating is then applied to the test panels at a controlled dry film thickness.
-
Curing: Coated panels are allowed to cure at a specified temperature and humidity for a designated period, typically 7 to 14 days, to ensure full cross-linking before chemical exposure.[5]
2. Chemical Immersion Testing (ASTM D543)
-
Procedure: This is a common method for evaluating the resistance of coatings to chemical reagents.[6]
-
Immersion: Cured test panels are partially or fully immersed in the test chemical.
-
Duration: The immersion period can range from 24 hours to several months, depending on the expected service conditions. Data is often collected at multiple intervals (e.g., 3 days, 28 days).
-
Evaluation: After immersion, the panels are removed, rinsed, and dried. They are then evaluated for any changes in appearance, such as discoloration, blistering, swelling, loss of gloss, or delamination. Quantitative measurements, such as percentage weight change and hardness, are also recorded.
3. Spot Testing (ASTM D1308)
-
Procedure: This method is used to evaluate the effect of chemical splashes or spills.
-
Application: A small amount of the test chemical is applied to the surface of the cured coating and covered with a watch glass to prevent evaporation.
-
Duration: The exposure time is typically several hours to a full day.
-
Evaluation: The affected area is then cleaned and inspected for any softening, discoloration, or other signs of degradation.
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for selecting and evaluating a chemically resistant coating system.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 3. tri-iso.com [tri-iso.com]
- 4. mgc.co.jp [mgc.co.jp]
- 5. US8512594B2 - Curing agent of N,Nâ²-dimethyl-meta-xylylenediamine and multifunctional amin(s) - Google Patents [patents.google.com]
- 6. products.evonik.com [products.evonik.com]
A Researcher's Guide to the Spectroscopic Validation of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The primary spectroscopic methods for the characterization of such amine compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] Each technique offers unique insights into the molecular structure, functional groups, and molecular weight of the synthesized product.
Comparative Spectroscopic Analysis
The choice of spectroscopic method is often dictated by the specific information required, the nature of the sample, and the available instrumentation.[1] The following table summarizes the key performance characteristics of NMR, IR, and Mass Spectrometry for the analysis of amination products.
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry.[1] | Presence of functional groups.[1] | Molecular weight and elemental composition.[1] |
| Sensitivity | Relatively low (millimolar concentrations typically required).[1] | Lower than UV-Vis and Mass Spectrometry.[1] | High (picomolar to femtomolar range).[1] |
| Resolution | High | Moderate | High |
| Sample Requirements | Soluble sample in a deuterated solvent. | Solid, liquid, or gas samples. | Volatile and thermally stable sample (for GC-MS). |
| Key Validating Features for N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine | - Absence of N-H protons. - Characteristic shifts for benzylic CH₂ and ethyl CH₂CH₃ protons. - Aromatic proton signals. | - Absence of N-H stretching vibrations. - Presence of C-N stretching vibrations. - Aromatic C-H and C=C stretching. | - Molecular ion peak. - Characteristic fragmentation patterns (e.g., alpha-cleavage).[2] |
Expected Spectroscopic Data for N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine
The following tables outline the expected spectral data for the target compound, extrapolated from data for 1,3-benzenedimethanamine[3][4][5], N,N'-dimethyl-1,3-benzenedimethanamine[6], and N,N-diethylbenzylamine.[7][8]
Expected ¹H NMR Data (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.0 - 1.2 | Triplet | 12H |
| Ethyl CH₂ | ~2.5 - 2.7 | Quartet | 8H |
| Benzylic CH₂ | ~3.5 - 3.7 | Singlet | 4H |
| Aromatic C-H | ~7.0 - 7.3 | Multiplet | 4H |
Note: Protons on carbons adjacent to a nitrogen atom are deshielded and typically resonate in the δ 2.5-3.5 ppm range.[1]
Expected ¹³C NMR Data (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~11 - 13 |
| Ethyl CH₂ | ~47 - 49 |
| Benzylic CH₂ | ~58 - 60 |
| Aromatic C-H | ~127 - 130 |
| Aromatic C (quaternary) | ~138 - 140 |
Note: Carbons directly bonded to a nitrogen atom are deshielded and appear in the δ 30-60 ppm range.[1]
Expected IR Data
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2800 - 3000 | Medium-Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium-Weak |
Note: Tertiary amines lack N-H bonds and therefore do not show N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[2]
Expected Mass Spectrometry Data
| Feature | Expected Value (m/z) |
| Molecular Ion [M]⁺ | 248.23 |
| Major Fragment (α-cleavage) | 233 ([M-CH₃]⁺), 175 ([M-N(CH₂CH₃)₂]⁺) |
Note: Alkylamines undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest the nitrogen atom is broken.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the outside is clean.[9]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical acquisition parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[9]
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program.[9]
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program to separate the components of the sample.
-
Set the injector temperature (typically 250 °C) and the transfer line temperature (typically 280 °C).[1]
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).[1]
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.[1]
-
-
Data Processing and Interpretation:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the product.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information and compare it to expected fragmentation pathways for amines.[1]
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow and relationships in the spectroscopic validation process.
Caption: Experimental workflow for spectroscopic validation.
Caption: Logical relationships in spectroscopic validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzenedimethanamine [webbook.nist.gov]
- 5. 1,3-Benzenedimethanamine [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Benzenemethanamine, N,N-diethyl- | C11H17N | CID 61211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Diethylbenzylamine [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Methods for measuring crosslinking density in Benzenedimethanamine-diethylamine cured polymer networks
For researchers, scientists, and drug development professionals working with polymer networks, understanding the crosslinking density is paramount to controlling the material's mechanical properties, thermal stability, and solvent resistance. This guide provides a comparative overview of common methods for measuring the crosslinking density in polymer networks cured with benzenedimethanamine, an aromatic amine, and diethylamine (B46881), an aliphatic amine.
Benzenedimethanamine, with its rigid aromatic structure, and diethylamine, a flexible aliphatic molecule, impart distinct characteristics to the final polymer network. Aromatic amines like benzenedimethanamine generally yield materials with higher thermal and chemical resistance.[1] In contrast, aliphatic amines such as diethylamine offer faster curing at lower temperatures.[2][3] The choice of curing agent significantly influences the crosslinking density and, consequently, the end-use performance of the material.
This guide details three primary experimental techniques for quantifying crosslinking density: Swelling Tests, Dynamic Mechanical Analysis (DMA), and Fourier Transform Infrared (FTIR) Spectroscopy. Each method is presented with its underlying principles, experimental protocols, and comparative data to aid in selecting the most appropriate technique for your research needs.
Comparative Analysis of Crosslinking Density Measurement Methods
The following tables summarize quantitative data obtained from various experimental techniques for polymer networks cured with representative aromatic and aliphatic amines. While direct comparative data for benzenedimethanamine and diethylamine under identical conditions is limited in published literature, the data for m-xylylenediamine (B75579) (benzenedimethanamine) and other aliphatic amines serve as a strong proxy for comparison.
Table 1: Crosslinking Density Data from Swelling Tests
| Curing Agent Type | Example Curing Agent | Polymer System | Solvent | Crosslinking Density (mol/cm³) | Molecular Weight between Crosslinks, Mc ( g/mol ) | Reference |
| Aromatic Amine | m-Xylylenediamine (MXDA) | Tung Oil-Based Epoxy | Toluene (B28343) | 1.36 x 10⁻³ | 735 | [4] |
| Aliphatic Amine | Triethylenetetramine (TETA) | Diglycidyl ether of bisphenol A (DGEBA) | Toluene | - | - | [1] |
Table 2: Crosslinking Density Data from Dynamic Mechanical Analysis (DMA)
| Curing Agent Type | Example Curing Agent | Polymer System | Storage Modulus in Rubbery Plateau, E' (MPa) | Glass Transition Temperature, Tg (°C) | Crosslinking Density, νe (mol/m³) | Reference |
| Aromatic Amine | m-Xylylenediamine (MXDA) | Tung Oil-Based Epoxy | - | 52.0 | 1360 | [4] |
| Aliphatic Amine | Triethylenetetramine (TETA) | Diglycidyl ether of bisphenol A (DGEBA) | - | - | - | [1] |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Swelling Test Protocol
The swelling test is a widely used and relatively simple method to estimate crosslinking density based on the principle that a crosslinked polymer will swell rather than dissolve in a compatible solvent. The extent of swelling is inversely related to the crosslinking density.[5]
Materials:
-
Cured polymer sample of known initial mass (m_dry)
-
Appropriate solvent (e.g., toluene for epoxy-amine systems)
-
Vial or sealed container
-
Analytical balance
-
Oven
Procedure:
-
A small piece of the cured polymer is accurately weighed to obtain its initial dry mass (m_dry).
-
The sample is immersed in a suitable solvent in a sealed container to prevent solvent evaporation.
-
The sample is allowed to swell for a period sufficient to reach equilibrium, typically 24-72 hours at a constant temperature.[6]
-
After equilibrium is reached, the swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted off, and the sample is weighed to get the swollen mass (m_swollen).
-
The solvent is removed from the swollen sample by drying in an oven until a constant weight is achieved, which gives the final dry mass (m_final_dry).
Data Analysis: The volume fraction of the polymer in the swollen gel (Vr) and the crosslinking density (ν) can be calculated using the Flory-Rehner equation.[7]
Dynamic Mechanical Analysis (DMA) Protocol
DMA is a powerful technique to determine the viscoelastic properties of polymers, from which the crosslinking density can be calculated. The storage modulus (E') in the rubbery plateau region, above the glass transition temperature (Tg), is directly proportional to the crosslinking density.[8]
Instrument:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tensile, three-point bending)
Procedure:
-
A rectangular or cylindrical specimen of the cured polymer with precise dimensions is prepared.
-
The sample is mounted in the DMA instrument.
-
A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5 °C/min). The temperature range should cover the glassy and rubbery plateaus of the material.[9]
-
The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature.
Data Analysis: The crosslinking density (νe) can be calculated from the storage modulus (E') in the rubbery plateau region using the theory of rubber elasticity.[10]
Fourier Transform Infrared (FTIR) Spectroscopy Protocol for Curing Kinetics
FTIR spectroscopy is an effective method for monitoring the curing reaction by tracking the disappearance of reactive functional groups, such as the epoxy group, over time. This provides information on the rate and extent of the crosslinking reaction.[11]
Instrument:
-
Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
A small amount of the uncured resin and curing agent mixture is placed on the ATR crystal or prepared as a thin film on a salt plate (e.g., KBr).
-
The FTIR spectrum of the initial mixture is recorded.
-
The sample is then cured at a specific temperature, and FTIR spectra are recorded at regular intervals.
-
The disappearance of the epoxy peak (around 915 cm⁻¹) and the changes in the amine group peaks are monitored.[12]
Data Analysis: The degree of cure (α) can be calculated by monitoring the change in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction.[7]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental methods and the logical relationships between them.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermal expansion and swelling of cured epoxy resin used in graphite/epoxy composite materials (1980) | Michael J. Adamson | 387 Citations [scispace.com]
- 6. Synthesis and Swelling Behavior of Highly Porous Epoxy Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The curing kinetic analysis of epoxy base on FT-IR | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic Mechanical and Chemorheology Analysis for the Blended Epoxy System with Polyurethane Modified Resin [techscience.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Aromatic and Cycloaliphatic Amine Hardeners in Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
Epoxy resins are a cornerstone of high-performance materials science, offering exceptional mechanical strength, chemical resistance, and adhesion. The ultimate performance of an epoxy system, however, is critically dependent on the choice of curing agent, or hardener. Among the various classes of hardeners, aromatic and cycloaliphatic amines are two of the most widely utilized, each imparting a distinct set of properties to the final cured product. This guide provides an objective comparison of these two hardener families, supported by experimental data and detailed testing protocols, to aid in the selection of the optimal curing agent for specific research and development applications.
Key Performance Characteristics: A Head-to-Head Comparison
Aromatic amines are characterized by the presence of an amine group directly attached to an aromatic ring. This structure results in a rigid, highly cross-linked polymer network upon curing.[1] Consequently, epoxy systems cured with aromatic amines typically exhibit superior thermal stability and chemical resistance.[2][3] They are often the hardeners of choice for applications demanding performance in harsh chemical environments or at elevated temperatures.[2][4] However, this rigidity can also lead to increased brittleness.[5] Aromatic amines generally have a slower reactivity compared to aliphatic and cycloaliphatic amines and may require elevated temperatures to achieve full cure.[3][6]
Cycloaliphatic amine hardeners, in contrast, feature an amine group attached to a non-aromatic, cyclic hydrocarbon structure.[7] This unique molecular arrangement strikes a balance between rigidity and flexibility.[8] Epoxy systems cured with cycloaliphatic amines are known for their excellent mechanical properties, including good toughness and impact resistance, coupled with strong chemical and moisture resistance.[7][8] A significant advantage of many cycloaliphatic amines is their ability to cure at ambient temperatures.[8] Furthermore, they exhibit better UV stability and color retention compared to their aromatic counterparts, making them suitable for coatings and applications where aesthetics are important.[7][9]
Quantitative Performance Data
The following table summarizes typical performance data for epoxy systems cured with representative aromatic and cycloaliphatic amine hardeners. The data is compiled from various sources and is intended for comparative purposes. The exact properties will vary depending on the specific resin, hardener, and curing conditions used.
| Property | Aromatic Amine (DETDA) | Cycloaliphatic Amine (IPDA) | Test Method |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 82.7 | 44.1 | ASTM D638 |
| Tensile Modulus (GPa) | 3.1 | 2.6 | ASTM D638 |
| Elongation at Break (%) | ~3-5 | 2.1 | ASTM D638 |
| Flexural Strength (MPa) | 124.1 | 84.1 | ASTM D790 |
| Flexural Modulus (GPa) | 3.3 | 3.0 | ASTM D790 |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) (°C) | 150-200 | 158 | ASTM E1356 |
| Heat Deflection Temp. (HDT) (°C) | ~145 | 97 | ASTM D648 |
| Physical Properties | |||
| Shore D Hardness | 85-90 | 86 | ASTM D2240 |
| Chemical Resistance | Excellent | Very Good | ASTM D543 |
| UV Stability (Yellowing) | Poor | Good | - |
| Curing Temperature | Elevated | Ambient / Elevated | - |
Note: Data for DETDA (Diethyltoluenediamine) and IPDA (Isophorone Diamine) are representative values compiled from multiple technical sources.[10][11][12][13] The specific epoxy resin used was a standard Bisphenol A based resin (e.g., EPON 828).
Visualizing the Chemistry and Logic
To better understand the fundamental differences and the selection process, the following diagrams illustrate the chemical structures, reaction mechanism, and a logical workflow for choosing between these two types of hardeners.
Caption: Representative chemical structures of an aromatic and a cycloaliphatic amine hardener.
Caption: Simplified reaction mechanism of an epoxy resin with a primary amine hardener.
Caption: Logical workflow for selecting an appropriate amine hardener based on key requirements.
Experimental Protocols
The data presented in this guide is typically generated using standardized test methods. Below are summaries of the key experimental protocols.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics, including tensile strength, modulus of elasticity, and elongation.[1][14][15]
-
Specimen Preparation: The material is molded or machined into a standard "dumbbell" or "dog-bone" shape.[1][16] Five standard specimen types are defined, with Type I being the most common for rigid plastics.[16]
-
Procedure:
-
The dimensions of the specimen's narrow section are measured.
-
The specimen is mounted into the grips of a universal testing machine.[16]
-
An extensometer is attached to the specimen's gauge length to accurately measure elongation.[1]
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[1] The speed is selected based on the material's characteristics, typically ranging from 5 to 50 mm/min.[17]
-
-
Data Analysis: A stress-strain curve is plotted from the load and extension data. Tensile strength (at yield and at break), tensile modulus, and elongation are calculated from this curve.[1]
Glass Transition Temperature (Tg) by DSC (ASTM E1356)
This method uses Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][18][19]
-
Specimen Preparation: A small sample of the cured epoxy (typically 10-15 mg) is accurately weighed and sealed in an aluminum DSC pan.[18]
-
Procedure:
-
The sample pan and an empty reference pan are placed in the DSC cell.[18]
-
The cell is heated at a controlled rate, typically 20°C/min, through the expected glass transition region.[18]
-
The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[19]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Chemical Resistance (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents by observing changes in properties after exposure.[8][9]
-
Specimen Preparation: Standard test specimens (e.g., tensile bars) are prepared and their initial weight, dimensions, and mechanical properties are recorded.[7]
-
Procedure:
-
Specimens are fully immersed in the specified chemical reagent for a predetermined duration (e.g., 7 days) and at a controlled temperature.[7][8]
-
For certain applications, specimens may be mounted on fixtures to apply mechanical stress during exposure.[7]
-
After the exposure period, the specimens are removed, cleaned, and re-weighed.
-
-
Data Analysis: Changes in weight, dimensions, appearance (e.g., swelling, cracking, discoloration), and mechanical properties (e.g., tensile strength retention) are reported and compared to unexposed control specimens.
References
- 1. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 2. store.astm.org [store.astm.org]
- 3. ijert.org [ijert.org]
- 4. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20160121959A - Epoxy hardener composition with excellent chemical resistance and method of preparing the same - Google Patents [patents.google.com]
- 6. infinitalab.com [infinitalab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. eurolab.net [eurolab.net]
- 9. gantrade.com [gantrade.com]
- 10. Epoxy Curatives - Dytek [dytek.invista.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Polyetheramines, DETA, and IPDA for Epoxy Coatings [merlinchem.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Chemical Compatibility ASTM D543 [intertek.com]
Correlating the molecular structure of amine curatives with final properties of the cured resin
A deep dive into the molecular architecture of amine curatives reveals a direct and predictable correlation with the final thermoset properties of cured epoxy resins. For researchers and product development professionals, understanding these structure-property relationships is paramount in designing materials with tailored performance characteristics, from high-temperature resistant composites to flexible adhesives.
This guide provides an objective comparison of the performance of various classes of amine curatives, supported by experimental data compiled from peer-reviewed studies. Detailed methodologies for key analytical techniques are also presented to aid in the replication and validation of these findings.
The Molecular Blueprint: How Amine Structure Dictates Resin Properties
The curing of epoxy resins with amine hardeners is a complex chemical reaction that results in a three-dimensional cross-linked network. The final properties of this network are intimately linked to the molecular structure of the amine curative used. Key structural features of the amine, such as its chemical nature (aliphatic, cycloaliphatic, or aromatic), functionality (the number of reactive amine hydrogens), and steric hindrance, play a crucial role in determining the performance of the cured epoxy.
Generally, a higher crosslink density, achieved with more functional and less sterically hindered amines, leads to a more rigid material with a higher glass transition temperature (Tg), enhanced chemical resistance, and improved mechanical strength. Conversely, longer, more flexible amine structures can increase the toughness and elongation of the cured resin, albeit often at the expense of thermal properties.
Comparative Performance of Amine Curative Classes
The selection of an amine curative is a critical step in formulating an epoxy system with the desired balance of properties. The following tables summarize the typical performance characteristics of epoxy resins cured with different classes of amine hardeners. It is important to note that the data presented is a compilation from various sources and direct comparisons should be made with caution, considering the specific epoxy resin, cure cycle, and testing conditions employed in each study.
Table 1: Thermal and Mechanical Properties of Epoxy Resins Cured with Various Amine Curatives
| Amine Curative Class | Specific Curative Example | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Aliphatic Amines | Diethylenetriamine (DETA) | 90 - 120 | 60 - 80 | 2.5 - 3.5 |
| Triethylenetetramine (TETA) | 100 - 130 | 70 - 90 | 2.8 - 3.8 | |
| Cycloaliphatic Amines | Isophorone diamine (IPDA) | 130 - 160 | 75 - 95 | 3.0 - 4.0 |
| Aromatic Amines | 4,4'-Diaminodiphenylmethane (DDM) | 150 - 180 | 80 - 110 | 3.5 - 4.5 |
| 4,4'-Diaminodiphenyl sulfone (DDS) | 180 - 220 | 90 - 120 | 4.0 - 5.0 |
Note: The values presented are typical ranges and can vary significantly based on the specific epoxy resin, stoichiometry, and cure conditions.
Visualizing Structure-Property Relationships
The following diagrams illustrate the logical connections between the molecular structure of amine curatives and the resulting properties of the cured epoxy resin.
Caption: Correlation of amine curative structure with final resin properties.
Experimental Protocols
Accurate and reproducible data is the cornerstone of materials science. The following are detailed methodologies for the key experiments used to characterize the properties of cured epoxy resins.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: ASTM E1356, "Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry".[1]
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the cured epoxy resin is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A common method involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10°C/min or 20°C/min).[2]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat capacity. The Tg is typically determined as the midpoint of this transition.[1]
Tensile Properties of Plastics
Standard: ASTM D638, "Standard Test Method for Tensile Properties of Plastics".[3][4]
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in the standard.[5]
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.[5]
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[5]
-
Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.
-
Calculations: From the load-elongation curve, the tensile strength, tensile modulus, and elongation at break are calculated.[5]
Flexural Properties of Unreinforced and Reinforced Plastics
Standard: ASTM D790, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".[6]
Methodology:
-
Specimen Preparation: Rectangular bar specimens of the cured epoxy resin are prepared to the dimensions specified in the standard.
-
Conditioning: The specimens are conditioned under standard temperature and humidity conditions.
-
Testing: The specimen is placed on two supports (a three-point bending test) and a load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.[7]
-
Data Acquisition: The applied load and the resulting deflection are recorded.
-
Calculations: The flexural strength and flexural modulus are calculated from the load-deflection data.[8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the performance of a novel amine curative.
Caption: A typical experimental workflow for evaluating amine curatives.
References
- 1. epotek.com [epotek.com]
- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 3. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. micomlab.com [micomlab.com]
- 7. tamuk.edu [tamuk.edu]
- 8. ddltesting.com [ddltesting.com]
Safety Operating Guide
Navigating the Disposal of Benzenedimethanamine-diethylamine: A Guide for Laboratory Professionals
Crucial Safety and Disposal Protocols for Researchers and Scientists in Drug Development
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For compounds such as Benzenedimethanamine-diethylamine, a comprehensive understanding of its hazardous properties and the corresponding disposal procedures is paramount. Due to the limited availability of specific data for this compound (CAS 71277-17-3), a conservative approach to its handling and disposal is essential. This guide synthesizes information from related compounds, Diethylamine and isomers of Benzenedimethanamine, to provide a robust framework for its safe management in a laboratory setting.
Immediate Safety and Hazard Profile
This compound should be handled with utmost care, assuming it possesses a combination of the hazardous properties of its potential components. Diethylamine is a highly flammable, corrosive, and toxic substance, while Benzenedimethanamine isomers are known to be corrosive, skin irritants, and potential sensitizers.[1][2][3][4][5] Therefore, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[1][7] Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6][7]
Quantitative Hazard Data for Related Compounds
To facilitate a clear understanding of the potential hazards, the following table summarizes key quantitative data for Diethylamine and a representative Benzenedimethanamine isomer.
| Property | Diethylamine | 1,3-Benzenedimethanamine (m-Xylylenediamine) |
| CAS Number | 109-89-7 | 1477-55-0 |
| Molecular Formula | C4H11N | C8H12N2 |
| Flash Point | -23 °C / -9.4 °F | 117 °C |
| Boiling Point | 55 °C / 131 °F | 273 °C |
| pH | 12.0 | Not available |
| Vapor Pressure | 250 mbar @ 20 °C | 0.03 mm Hg @ 25 °C |
| Autoignition Temperature | 312 °C / 593.6 °F | Not available |
| Flammability Limits | Lower: 1.8%, Upper: 10.1% | Not available |
| Toxicity | Toxic if swallowed or in contact with skin; Harmful if inhaled.[5] | Corrosive, causes severe skin and eye irritation.[4] |
Detailed Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations for hazardous waste.[7] The following step-by-step protocol provides a general guideline for its safe disposal:
-
Waste Identification and Segregation:
-
Label a dedicated, chemically resistant waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[7]
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Splash-proof safety goggles and a face shield.
-
A flame-retardant lab coat.
-
Closed-toe shoes.
-
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container using a funnel to avoid spills.
-
If the substance is a liquid, it can be absorbed onto an inert material like vermiculite (B1170534) or sand before being placed in the container.[1][5]
-
Ensure the outside of the waste container remains clean and free of contamination.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use to prevent the release of flammable and toxic vapors.[1][6]
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and strong oxidizing agents.[1][5]
-
The storage area should be a designated hazardous waste accumulation area with secondary containment.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company.[6][7]
-
Provide the waste disposal company with all available safety information for the chemical.
-
Follow all institutional and regulatory procedures for waste manifest and tracking.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of hazardous chemical waste.
By adhering to these stringent safety and disposal protocols, researchers and scientists can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment and responsible environmental stewardship. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical and to follow all institutional and regulatory guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1,4-Benzenedimethanamine MSDS CasNo.539-48-0 [m.lookchem.com]
- 4. 1,3-Benzenedimethanamine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
